Dichloroacetyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2,2-dichloroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H | |
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InChI Key |
FBCCMZVIWNDFMO-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O, Array | |
| Record name | DICHLOROACETYL CHLORIDE | |
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| Record name | 2,2-DICHLOROACETYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID6024965 | |
| Record name | Dichloroacetyl chloride | |
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Molecular Weight |
147.38 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichloroacetyl chloride is a colorless liquid with a pungent odor. Flash point 151 °F Boiling point 107-108 °F. Vapors are irritating to the eyes and mucous membranes. Corrosive to metals and tissue., Liquid, Liquid with a penetrating odor; [HSDB], COLOURLESS-TO-YELLOW FUMING LIQUID WITH PUNGENT ODOUR. | |
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| Record name | Acetyl chloride, 2,2-dichloro- | |
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Boiling Point |
225 to 226 °F at 760 mmHg (NTP, 1992), 107-108 °C @ 760 MM HG, 107-108 °C | |
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Flash Point |
151 °F (NTP, 1992), 66 °C, 151 °F, 66 °C | |
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Solubility |
Decomposes (NTP, 1992), SOL IN ETHER, Solubility in water: decomposes | |
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Density |
1.5315 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.5315 @ 16 °C/4 °C, Relative density (water = 1): 1.5 | |
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Vapor Density |
5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (AIR= 1), Relative vapor density (air = 1): 5.1 | |
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Vapor Pressure |
154 mmHg at 77 °F (NTP, 1992), 23.0 [mmHg], Vapor pressure, kPa at 20 °C: 3.1 | |
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| Record name | Dichloroacetyl chloride | |
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Color/Form |
LIQUID | |
CAS No. |
79-36-7 | |
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| Record name | Dichloroacetyl chloride | |
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| Record name | Dichloroacetyl chloride | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of Dichloroacetyl Chloride
Established Synthetic Routes to Dichloroacetyl Chloride
The synthesis of this compound is dominated by two primary methodologies: the acylation of dichloroacetate (B87207) derivatives and the oxidation of trichloroethylene (B50587). While other methods exist, such as the hydrolysis of pentachloroethane (B166500) or the carboxylation of chloroform (B151607), the oxidation of trichloroethylene is a major industrial route. wikipedia.org
One established route to this compound involves the conversion of dichloroacetic acid into its corresponding acyl chloride. chemicalbook.com This transformation can be accomplished using various chlorinating agents. For instance, dichloroacetic acid can be reacted with chlorosulfonic acid to yield this compound. chemicalbook.comchemicalbook.com Another documented method involves heating dichloroacetic acid with phthaloyl chloride to 140°C. Following the reaction, this compound is distilled off, achieving a yield of 85%. orgsyn.org
A predominant industrial method for producing this compound is through the oxidation of trichloroethylene. chemicalbook.comchemicalbook.comwiley-vch.de This process involves reacting trichloroethylene with oxygen or an oxygen-containing gas, which converts it into this compound. justia.com The reaction mechanism is understood to proceed via a radical pathway, where an intermediate, trichloroethylene oxide, is formed. google.comchemicalbook.com This intermediate subsequently rearranges to form the final product. google.comgoogleapis.com
The oxidation of trichloroethylene can be initiated and accelerated through the use of catalysts, particularly free-radical initiators. wiley-vch.de Azo compounds, such as azobisisobutyronitrile, are employed as catalysts in this process. chemicalbook.comchemicalbook.com In a typical procedure, trichloroethylene is heated with the azo catalyst to around 100-110°C under pressure (e.g., 0.6 MPa) while oxygen is introduced. chemicalbook.comchemicalbook.com Peroxide catalysts are also utilized to facilitate the reaction. hangdachem.com These catalyzed approaches are designed to efficiently and selectively convert trichloroethylene to the desired product in high yields. google.com
| Catalyst/Initiator | Temperature | Pressure | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Azobisisobutyronitrile | 110°C (oil bath) | 0.6 MPa | 10 hours | 95-97% Purity | chemicalbook.com, chemicalbook.com |
| Tributylboron | 80°C | 3 atm (~0.3 MPa) | 11 hours | 90% | chemicalbook.com |
| alpha,alpha'-azobis(alpha,gamma-dimethyl valeramide) & tri-n-propylamine | ~140°C | ~15 atm (~1.5 MPa) | 3-4 hours | ~90% | google.com |
More advanced synthetic strategies involve photocatalytic air oxidation, a process that has been implemented in large-scale industrial production and can yield products with purity greater than 99%. hangdachem.com This method utilizes light to initiate the oxidation of trichloroethylene, offering a high-quality alternative to purely thermal or chemically-catalyzed routes. hangdachem.com Heterogeneous photocatalysis, often employing a semiconductor catalyst like titanium dioxide, is a key technology in this area for the destruction of volatile organic compounds such as trichloroethylene. osti.govgoogle.com
The use of short-wave light, particularly ultraviolet (UV) radiation, is a well-established method for initiating the oxidation of trichloroethylene. google.comgoogleapis.comgoogle.com The absorption of UV light by the system generates the highly reactive species necessary to drive the reaction. google.com In many processes, UV irradiation leads to the formation of a mixture of this compound and the intermediate trichloroethylene oxide. google.comgoogle.com To obtain a pure product, catalysts are often added to promote the rearrangement of the trichloroethylene oxide intermediate into this compound. google.comgoogle.comgoogle.com This can be done by adding catalysts, such as secondary or tertiary amines, after an initial oxidation period or by including them throughout the reaction. google.comgoogle.com The semiconductor titanium dioxide (TiO₂) is a widely used photocatalyst that, when irradiated with UV light, generates electron-hole pairs that drive the oxidation of adsorbed pollutants like trichloroethylene. google.comnih.gov
Purity and By-products: High purity this compound, often exceeding 98%, can be obtained under optimized conditions. wiley-vch.degoogle.com A common by-product or rearrangement product of the trichloroethylene oxide intermediate is chloral. google.comgoogleapis.com The presence of moisture is particularly detrimental, as this compound readily hydrolyzes to dichloroacetic acid and hydrogen chloride, which negatively impacts product quality and reaction speed. chemicalbook.comhangdachem.com For example, a reaction conducted at 70°C for 20 hours in the presence of moisture resulted in the final mixture containing 16.2% dichloroacetic acid. hangdachem.com The purity of the starting trichloroethylene is also crucial; commercial grades containing impurities can lead to the formation of gaseous decomposition products and other unwanted side-products. google.com
Yield: The process is capable of achieving high yields, with several patented methods reporting yields of approximately 90% to 92.3%. chemicalbook.comgoogleapis.comgoogle.com Near-complete conversion of trichloroethylene can be achieved, especially when unreacted starting material is recycled through the process. google.com
Influence of Key Parameters: The interplay of various reaction parameters is critical for maximizing both yield and purity.
| Parameter | Condition/Observation | Effect | Reference |
|---|---|---|---|
| Temperature | Typically ranges from 15°C to 150°C. | Affects reaction rate; higher temperatures can accelerate the reaction but may also promote side reactions. | justia.com, google.com, googleapis.com |
| Pressure | Can be run from atmospheric to superatmospheric pressures (e.g., 0.01 to 2.0 MPa). | Higher pressure increases the concentration of gaseous reactants like oxygen, influencing the reaction rate. | justia.com, hangdachem.com, google.com |
| Catalyst/Additive | Secondary or tertiary amines (e.g., triethylamine (B128534), pyridine) or their salts are added. | Promotes the rearrangement of the trichloroethylene oxide intermediate to this compound, preventing accumulation of by-products and improving purity. | google.com, google.com, google.com |
| Humidity/Moisture | Air or oxygen used must be adequately dried. | Water causes hydrolysis of the product to dichloroacetic acid and HCl, reducing yield and purity. | hangdachem.com, chemicalbook.com |
| Oxygen Concentration | The concentration of O₂ is a key variable. | Affects the rate of photocatalysis. An optimum concentration exists for the degradation of both TCE and the DCAC intermediate. | nih.gov |
| Light Source (Photocatalysis) | UV light is used to activate a photocatalyst like TiO₂. | Initiates the oxidation process by generating reactive electron-hole pairs on the catalyst surface. | nih.gov, google.com |
Trichloroethylene Oxidation Method
Photocatalytic Air Oxidation Processes
Industrial Scale-Up Considerations
The industrial production of this compound has moved away from methods involving the direct chlorination of acetyl chloride in the liquid phase, which were often discontinuous and required complex purification steps to remove dissolved catalysts. nuv.ac.in Such processes were inefficient in terms of time, energy, and chemical consumption, leading to a larger carbon footprint. nuv.ac.in
Modern industrial-scale synthesis often involves the oxidation of trichloroethylene. google.comchemicalbook.com This can be achieved by reacting trichloroethylene with an oxygen-containing gas at elevated temperatures and pressures in the presence of a free-radical initiator like ultraviolet light or peroxide compounds. google.com To improve yield and purity, the reaction can be conducted in the presence of a secondary or tertiary amine. google.com One patented process describes oxidizing trichloroethylene with oxygen in the liquid phase while irradiating with short-wave light. google.com By adding a small amount of a secondary or tertiary amine once a certain concentration of this compound and its precursor, trichloroethylene oxide, is reached, a product with a purity exceeding 98% can be obtained. google.com This method allows for continuous processing by recycling unreacted trichloroethylene, achieving nearly 100% conversion with yields of this compound as high as 90%. google.com
Another industrial route involves the oxidation of 1,1,2-trichloroethane (B165190). wikipedia.org
Key Industrial Synthesis Parameters
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | Trichloroethylene | google.com |
| Oxidizing Agent | Oxygen or oxygen-containing gas | google.com |
| Initiator | UV light or peroxide compounds | google.com |
| Additive | Secondary or tertiary amine | google.comgoogle.com |
| Temperature | 50°C to 250°C | google.com |
| Pressure | 2 to 20 atmospheres | google.com |
| Purity Achieved | >98% | google.com |
Pentachloroethane-Based Synthesis
The synthesis of this compound can be accomplished through the hydrolysis of pentachloroethane. wikipedia.org This method is cited as a viable industrial route for production. wikipedia.org Additionally, pentachloroethane can serve as a precursor in reactions that also involve aluminum chloride, as it can be converted to tetrachloroethylene (B127269) in the presence of this catalyst. orgsyn.org
Chloroform and Carbon Monoxide Reaction with Aluminum Chloride
This compound can be synthesized by the reaction of chloroform with carbon monoxide in the presence of a Friedel-Crafts catalyst, such as anhydrous aluminum chloride. nih.govgoogle.com This carboxylation reaction is conducted under high pressure. nih.govwiley-vch.de A specific example of this process involves reacting 200 parts of chloroform with 20 parts of anhydrous aluminum chloride and carbon monoxide at a pressure of 900 atmospheres and a temperature of 150°C for 6 hours. google.com This particular reaction yielded 53 parts of this compound, which corresponds to a 21% conversion. google.com The product was identified by its boiling point and through the preparation of its anilide derivative. google.com
Dichloroacetic Acid and Thionyl Chloride Reaction
A common laboratory and potential industrial method for preparing this compound is the reaction of dichloroacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂). ontosight.aiwiley-vch.de This reaction is a standard procedure for converting carboxylic acids to their corresponding acyl chlorides. ontosight.ai Other chlorinating agents like phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and phosgene (B1210022) (COCl₂) can also be used for this transformation. wiley-vch.dechemicalbook.com The process is typically modeled for production in Europe starting from dichloroacetic acid. globallcadataaccess.org
Novel and Emerging Synthetic Strategies
Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly, or "green," synthetic methods. rsc.org For chloroacetyl compounds, this includes using water as a solvent and avoiding reagents with poor atom economy. tandfonline.comtandfonline.com One approach focuses on the efficient chloroacetylation of anilines and amines under neutral, metal-free conditions in aqueous media. tandfonline.comtandfonline.com This method is scalable and robust, offering an eco-friendly alternative to traditional syntheses. tandfonline.com Another green strategy involves the reuse and recycling of chemical byproducts, which can contribute to a more sustainable and resource-efficient economy. nuv.ac.in
Solvent-Free Synthesis Methodologies
Solvent-free synthesis is a key principle of green chemistry that aims to reduce waste and the use of hazardous organic solvents. ijrap.nettandfonline.com These reactions often occur under mild conditions and simplify the workup process. tandfonline.com A one-pot, solvent-free approach has been developed for the synthesis of N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives. researchgate.net This method involves the cyclization of 2-aminophenols followed by acylation with this compound. researchgate.net Another example is the synthesis of 3-alkyl-2-thioxo-1,3-thiazolidine-4-ones, where primary amines and carbon disulfide react in the presence of chloroacetyl chloride at room temperature without a solvent, yielding the product in high yields within minutes. tandfonline.com Microwave irradiation has also been employed in solvent-free reactions involving chloroacetyl chloride, significantly reducing reaction times. ijrap.net
Minimization of Waste and By-products
One improved method involves the direct oxidation of trichloroethylene with an oxygen-containing gas under specific conditions, such as elevated temperatures and the presence of a free-radical initiator. google.com This approach has been shown to achieve a high conversion of trichloroethylene (50-90%) to this compound with only 1-3% formation of undesirable liquid side products, significantly shortening reaction times to just one to two hours. google.com
In processes where this compound (DCAC) is an intermediate, such as in the production of trichloroacetyl chloride (TCAC), waste is minimized through recycling. cpcb.nic.in For instance, in the chlorination of chloroacetyl chloride (CAC) to TCAC, DCAC is formed as an intermediate. The mixture of CAC and DCAC that is separated during the purification of TCAC by distillation can be recycled back into the reaction, preventing waste and improving material efficiency. cpcb.nic.in
Furthermore, the industry is progressively adopting greener and more sustainable manufacturing approaches to reduce environmental impact. smolecule.com These strategies include the implementation of continuous flow reactors and microreactor technology, which can lead to a 30-50% reduction in energy consumption and lower waste generation compared to traditional batch processes. smolecule.com
Chemo- and Regioselective Synthesis
The reactivity of the acyl chloride group in this compound allows for its use in various synthetic transformations where chemo- and regioselectivity are crucial.
Chemoselectivity: A notable example of chemoselectivity is the N-chloroacetylation of amino compounds. Research has demonstrated a highly efficient and chemoselective N-chloroacetylation of amino alcohols and amino acids using chloroacetyl chloride, a related compound, under metal-free and biocompatible conditions in a phosphate (B84403) buffer. tandfonline.comresearchgate.net This protocol achieves selective acylation of the amine group in the presence of hydroxyl groups (alcohols and phenols) within minutes, producing high yields of N-chloroacetamides without the need for chromatographic separation. tandfonline.comresearchgate.net The principle of selectively acylating an amine over an alcohol is a key aspect of chemoselective synthesis involving acyl chlorides. Another example is the chemoselective reduction of trichloroacetyl compounds to their corresponding dichloroacetyl derivatives using triphenylphosphine (B44618) and methanol (B129727), which proceeds with high selectivity even in the presence of other reactive functional groups. acs.org
Regioselectivity: this compound and similar acyl chlorides are valuable reagents in the regioselective synthesis of heterocyclic compounds. For example, chloroacetyl chloride reacts with 2-phenyl-3-aminoquinazoline-4-(3H)-one in the first step of a multi-step synthesis to produce substituted carbazoles. researchgate.net Similarly, the acylation of 7-methyl-10H- researchgate.netdioxolo[4,5-b]phenothiazine with chloroacetyl chloride is a key step in the regioselective synthesis of N-acyl phenothiazine (B1677639) derivatives. lookchemmall.com An acid-catalyzed regioselective cyclization has been developed for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, where precursors react efficiently with acyl hydrazides. acs.org
Stereoselective Synthesis of this compound Derivatives
The synthesis of specific stereoisomers is critical in many applications, and this compound is a key building block in several stereoselective reactions.
A primary example is the Staudinger [2+2] cycloaddition reaction between ketenes (generated in situ from this compound) and imines to produce β-lactams (2-azetidinones). mdpi.com The reaction of this compound with various imines in the presence of a base yields 3,3-dichloro-2-azetidinones. mdpi.com This reaction can be highly stereoselective; for instance, the reaction of chloroacetyl chloride with certain imines produces trans-3-chloro-β-lactams with high specificity. researchgate.net
Furthermore, chiral derivatives have been synthesized directly from this compound. Chiral N-dichloroacetyl-2-substituted-5-methyl-1,3-oxazolidines were synthesized by reacting chiral 1-amino-2-propanols with a ketone and then with this compound. researchgate.net The specific configuration of one such derivative was confirmed by X-ray crystallography, demonstrating the successful transfer of chirality into the final product. researchgate.net
The use of chiral auxiliaries provides another route to stereocontrol. In one study, an enantioselective synthesis of bicyclo[3.2.0]heptanes was achieved through a photocycloaddition reaction. mdpi.com The process involved reacting chiral oxazolidinones with 2-chloroacetyl chloride to create a chiral intermediate, which was then used to construct the final enantiomerically enriched bicyclic product. mdpi.com
Computational and Theoretical Studies of this compound Synthesis Mechanisms
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of reactions involving this compound. DFT calculations allow researchers to map out potential reaction pathways and understand the factors that control product formation. ugent.beresearchgate.net
A significant application of DFT has been in investigating the Staudinger reaction between this compound and imines. ugent.beresearchgate.netugent.be Experimentally, the reaction of this compound with certain glyceraldehyde-derived imines unexpectedly formed 2,2-dichloro-N-(chloromethyl)acetamides instead of the expected 3,3-dichloro-β-lactams. ugent.beresearchgate.net DFT calculations were employed to unravel this peculiar reactivity. The study modeled the reaction pathways for both the expected β-lactam formation and the observed (chloromethyl)amide formation. researchgate.netugent.be The results indicated that substituents on the imine can alter the governing equilibria and the energy barriers of the different routes, thereby controlling the reaction's outcome. ugent.be
DFT has also been used to study the photolysis and decomposition of chlorinated acetyl chlorides. scirp.orgsemanticscholar.orgresearchgate.net For the decomposition of chloroacetyl chloride, calculations at the BMC-CCSD//BMK/6-311+G(d, p) level helped identify eight different decomposition pathways and ten transition states, revealing the most favorable routes for dissociation. researchgate.net In the study of this compound photolysis, DFT calculations helped to interpret the experimental results by identifying the likely products and reaction intermediates. scirp.orgsemanticscholar.org
Investigation of Transition States and Energy Profiles
A key strength of computational studies is the ability to calculate the energies of transition states and map out the complete energy profile of a reaction. This provides quantitative insight into reaction kinetics and thermodynamics.
In the investigation of the Staudinger reaction of this compound, DFT calculations were used to construct detailed Gibbs free energy profiles for the competing pathways. researchgate.netugent.be These profiles illustrate the energy changes as reactants are converted to products via various intermediates and transition states. The calculations revealed the activation barriers for each step, allowing for a direct comparison of the feasibility of the β-lactam versus the (chloromethyl)amide formation routes. researchgate.net For example, the apparent activation barriers and intrinsic barrier heights were reported in kJ/mol, providing a quantitative basis for why one pathway is favored over another under specific conditions. researchgate.net
Similarly, in the study of a stereoselective organophotoredox-catalyzed [2+2] photocycloaddition, a Gibbs free energy profile was computed to understand the stereochemical outcome. mdpi.com The calculations showed that the transition states leading to the experimentally observed cis-anti products were the lowest in energy, thus explaining the reaction's selectivity. mdpi.com
| Reaction Studied | Computational Method | Key Findings (Energy Values) | Reference |
| Staudinger Reaction of this compound | B3LYP-D3/6-311+g(d,p) | Gibbs free energy profiles constructed; activation barriers reported in kJ/mol. | ugent.be, researchgate.net |
| Organophotoredox [2+2] Photocycloaddition | uM06-2X/6-31G(d,p) | Gibbs free energy profile reported in kcal/mol; identified lowest energy transition states. | mdpi.com |
| Chloroacetyl Chloride Decomposition | BMC-CCSD//BMK/6-311+G(d,p) | Located ten transition states and calculated barrier heights for eight pathways. | researchgate.net |
Conformational Analysis and Isomerization (e.g., Syn and Gauche Conformers)
This compound can exist in different spatial arrangements due to rotation around its C-C single bond. These different arrangements, or conformers, have been studied both experimentally and theoretically. The two primary conformers are the syn conformer (where the H-C-C=O dihedral angle is 0°) and the gauche conformer (where this angle is non-zero). scirp.orgsemanticscholar.org
FTIR spectroscopy of this compound isolated in an argon matrix clearly distinguishes between the two conformers based on their different carbonyl (C=O) stretching frequencies. scirp.org The syn form absorbs at approximately 1784 cm⁻¹, while the gauche form absorbs at a higher wavenumber, around 1816 cm⁻¹. scirp.org
Theoretical calculations using methods such as B3LYP and MP2 have been performed to determine the relative stabilities and properties of these conformers. unlp.edu.ar Multiple theoretical models predict the syn rotamer to be the more stable form. unlp.edu.ar However, the energy difference between the syn and gauche conformers is small, and considering the degeneracy of the gauche form (which exists as two enantiomeric structures), the resulting equilibrium mixture at room temperature is close to a 50:50 ratio of the two rotamers. unlp.edu.ar The calculated energy barrier for the conversion from the syn to the gauche rotamer is approximately 1200 cm⁻¹, indicating that interconversion is unlikely at very low temperatures (e.g., 7 K) without external energy like UV irradiation. scirp.org
| Conformer | C=O Stretching Frequency (cm⁻¹) | Relative Stability | Reference |
| Syn | ~1784 | Predicted to be the most stable single form by DFT calculations. | unlp.edu.ar, scirp.org |
| Gauche | ~1816 | Slightly less stable, but exists as a near-equal component in equilibrium mixtures due to degeneracy. | unlp.edu.ar, scirp.org |
Molecular Dynamics Simulations of this compound Reactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing chemical reactions as they happen, providing insights that are often inaccessible through experimental means alone. Unlike static quantum chemistry calculations (like Density Functional Theory, DFT), which primarily focus on the energetics of stationary points (reactants, products, transition states), MD simulations model the continuous evolution of a system of atoms and molecules over time. This allows for the explicit study of atomic motions, the dynamic role of solvent molecules, and the influence of temperature and pressure on reaction pathways. For a reactive compound like this compound, MD simulations can illuminate the intricate details of its reaction mechanisms.
While comprehensive MD simulation studies focused exclusively on this compound are still emerging, the principles of the methodology, combined with DFT studies of its reactions, provide a clear framework for how such investigations can be conducted and what they can reveal. Key reactions of this compound that are prime candidates for MD investigation include its hydrolysis and its use in complex organic syntheses like the Staudinger reaction.
Mechanistic Insights into Hydrolysis
A typical simulation would involve placing a single this compound molecule in a simulation box filled with a large number of water molecules. The interactions would be governed either by a highly accurate classical force field or, for greater accuracy in bond-breaking and forming events, by ab initio molecular dynamics (AIMD), where forces are calculated on-the-fly using quantum mechanics.
The simulation would aim to capture the following events:
Nucleophilic Attack: The initial approach and attack of a water molecule's oxygen atom on the electrophilic carbonyl carbon of this compound.
Intermediate Formation: The formation of a transient tetrahedral intermediate.
Solvent Role: The dynamic role of surrounding water molecules in stabilizing the charged intermediate and the subsequent transition state through a network of hydrogen bonds. These solvent molecules can act as proton relays, facilitating the transfer of a proton from the attacking water molecule to another water molecule or to the carbonyl oxygen.
Leaving Group Departure: The cleavage of the carbon-chlorine bond and the departure of the chloride ion.
Table 1: this compound Hydrolysis Reaction Summary
| Reactants | Products | Reaction Type |
| This compound (CHCl₂COCl), Water (H₂O) | Dichloroacetic acid (CHCl₂COOH), Hydrochloric acid (HCl) | Nucleophilic Acyl Substitution |
Table 2: Illustrative Parameters for an MD Simulation of this compound Hydrolysis
| Parameter | Example Specification | Purpose |
| Simulation Type | Ab Initio Molecular Dynamics (AIMD) | Accurately models bond formation/breaking without pre-defined potentials. |
| System Composition | 1 CHCl₂COCl molecule, ~500 H₂O molecules | Represents a dilute aqueous solution to study solvation effects. |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Maintains constant temperature and either constant volume or constant pressure. |
| Temperature | 298 K (25 °C) | Simulates the reaction under standard ambient conditions. |
| Simulation Time | 10-100 picoseconds (ps) | To capture the full sequence of a fast reaction like hydrolysis. |
| Key Observables | C-O, C-Cl bond distances; Coordination numbers; Radial distribution functions; Potential of Mean Force (PMF). | To track reaction progress, identify intermediates, and calculate the energy barrier. acs.org |
Investigating Complex Reaction Pathways: The Staudinger Reaction
The Staudinger reaction, a method for synthesizing β-lactams from an imine and a ketene (B1206846), presents a more complex mechanistic puzzle. Computational studies using DFT have investigated the reaction between this compound and various imines, which can proceed through multiple competing pathways. ugent.be These studies have revealed that instead of the expected β-lactam, alternative products like N-(chloromethyl)acetamides can be formed. ugent.be Researchers have explicitly suggested that MD simulations could offer deeper insights into why a specific pathway is favored over another. ugent.be
An AIMD simulation of this reaction could track the initial steps, which are crucial for determining the final product. ubc.ca Key questions MD can address include:
Ketene Formation vs. Direct Acylation: Does the reaction proceed via the initial formation of dichloroketene (B1203229) (Cl₂C=C=O) from this compound, which then reacts with the imine? Or does the imine directly attack the this compound?
Intermediate Dynamics: If a zwitterionic intermediate is formed, what is its lifetime and conformational dynamics? MD can visualize the rotation around single bonds in this intermediate, a factor that is critical for determining the final cis/trans stereochemistry of the β-lactam product. rsc.orgnih.gov
Solvent Influence: How do solvent molecules interact with the reactants and intermediates, and does this influence the energy barriers of the competing pathways? ubc.ca
By simulating the trajectories of many reacting systems, statistical data on the frequency of different reaction events can be compiled, providing a clearer picture of the factors that govern selectivity.
Table 3: Potential Research Findings from MD Simulations of this compound Reactions
| Research Finding | Investigated Reaction | Simulation Insight |
| Reaction Coordinate Analysis | Hydrolysis | The simulation can map the potential of mean force (PMF) along the reaction coordinate, revealing the free energy barrier for the reaction in solution. |
| Transition State Solvation | Hydrolysis | Analysis of water molecule orientation and hydrogen bonding around the tetrahedral intermediate highlights the solvent's catalytic role. researchgate.net |
| Competitive Pathway Dynamics | Staudinger Reaction | MD can reveal the timescales and probabilities of competing events, such as ketene formation versus direct acylation of the imine. ugent.be |
| Stereoselectivity Origins | Staudinger Reaction | By observing the conformational flexibility of the zwitterionic intermediate, MD can explain the preference for cis or trans β-lactam formation. ubc.canih.gov |
Chemical Reactivity and Transformation Mechanisms of Dichloroacetyl Chloride
Hydrolysis and Decomposition Pathways
One of the most fundamental reactions of dichloroacetyl chloride is its reaction with water. This process is rapid and leads to the decomposition of the acyl chloride into products of significant industrial and chemical interest.
Formation of Dichloroacetic Acid and Hydrogen Chloride
When exposed to water, this compound undergoes a vigorous hydrolysis reaction. noaa.gov The nucleophilic attack of a water molecule on the electrophilic carbonyl carbon initiates the reaction. This is followed by the elimination of a chloride ion, which subsequently abstracts a proton from the protonated carbonyl intermediate. The result is the formation of dichloroacetic acid (CHCl₂COOH) and hydrogen chloride (HCl) gas. noaa.govwiley-vch.de This reaction is exothermic and results in fuming when the compound is exposed to moist air. noaa.gov
This reaction is a common pathway for the synthesis of high-purity dichloroacetic acid. wiley-vch.de
Influence of Water Content on Reaction Kinetics and Product Quality
The kinetics of the hydrolysis of this compound are extremely rapid. The presence of even trace amounts of water can lead to the decomposition of the compound. Research has shown that the half-life for the hydrolysis of this compound in water at 25°C is a mere 0.0023 seconds. chemicalbook.com In a mixed solvent system of 89.1:10.9 water-acetone at -20°C, the half-life is slightly longer at 0.2 seconds. chemicalbook.com
One study modeling the release of the compound into an excess of water predicted that half of the maximum theoretical yield of hydrogen chloride gas would be generated in just 0.94 minutes, with an observed induction time of only 4 seconds before gas generation begins. noaa.gov The speed of this reaction underscores the necessity of handling this compound under anhydrous conditions to maintain its purity and prevent the formation of acidic byproducts that could affect subsequent reactions. The quality of the this compound is directly impacted by water content, as any hydrolysis reduces the yield of the desired acylated products in other synthetic applications.
Acylation Reactions Mediated by this compound
This compound is a potent acylating agent, meaning it readily donates its dichloroacetyl group (CHCl₂CO-) to various nucleophiles. nbinno.com This reactivity is central to its use in the synthesis of a wide range of organic compounds. tandfonline.com
N-Acylation of Amines and Anilines
This compound reacts efficiently with primary and secondary amines, as well as anilines, to form N-substituted dichloroacetamides. nbinno.comtandfonline.com This N-acylation reaction is a fundamental method for creating amide bonds. The reaction typically proceeds by the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the this compound, followed by the elimination of hydrogen chloride.
A base, such as triethylamine (B128534) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is often added to the reaction mixture to scavenge the HCl byproduct, which can otherwise form an unreactive ammonium (B1175870) salt with the starting amine. researchgate.netsphinxsai.com The use of DBU in tetrahydrofuran (THF) as a solvent has been shown to be a facile method for the synthesis of amides from aromatic amines and chloroacetyl chloride, producing yields between 75% and 95%. sphinxsai.com Studies have demonstrated that chemoselective N-acylation can be achieved even in the presence of other reactive functional groups like hydroxyl groups. tandfonline.com
| Reactant 1 (Amine/Aniline) | Reactant 2 | Base/Solvent | Product | Yield (%) | Reference |
| Aniline | Chloroacetyl chloride | DBU/THF | N-phenyl-2-chloroacetamide | 86 | researchgate.netsphinxsai.com |
| Various aryl amines | Chloroacetyl chloride | DBU/THF | N-aryl-2-chloroacetamides | 75-95 | sphinxsai.com |
| Aminoalcohols | Chloroacetyl chloride | Phosphate (B84403) Buffer | N-chloroacetamides | High | tandfonline.com |
O-Acylation Reactions
In a similar fashion to N-acylation, this compound can react with alcohols and phenols to form the corresponding dichloroacetate (B87207) esters. This O-acylation reaction involves the nucleophilic oxygen of the hydroxyl group attacking the carbonyl carbon. The dichloroacetyl group is utilized as a protecting group for alcohols in some synthetic strategies. tandfonline.com The reaction conditions can often be controlled to favor N-acylation over O-acylation in molecules containing both amine and alcohol functionalities, such as aminoalcohols. tandfonline.com
Friedel-Crafts Acylation Reactions
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce a dichloroacetyl group onto an aromatic ring. tandfonline.com This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the this compound. wikipedia.org The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an acylium ion or a polarized complex. This electrophile is then attacked by the electron-rich aromatic ring.
The resulting aryl ketone product is generally deactivated towards further substitution, which helps to prevent polysubstitution. organic-chemistry.org This method has been successfully used for the mono-acylation of various arenes. researchgate.net
| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |
| Toluene | This compound | Zinc Oxide | 4-methyldichloroacetophenone | researchgate.net |
| Anisole | This compound | Zinc Oxide | 4-methoxydichloroacetophenone | researchgate.net |
| 1-Methylindole | This compound | Zinc Oxide | 3-dichloroacetyl-1-methylindole | researchgate.net |
| Ferrocene | This compound | Zinc Oxide | 1-dichloroacetylferrocene | researchgate.net |
Nucleophilic Substitution Reactions
While the acyl chloride group is the most reactive site for nucleophilic attack, the chlorine atoms on the α-carbon can also undergo nucleophilic substitution, although this typically requires subsequent activation. The chemical reactivity of N-aryl-2-chloroacetamides, formed from chloroacetyl chloride, is attributed to the ready displacement of the α-chlorine atom by various nucleophiles, including oxygen, nitrogen, and sulfur nucleophiles. researchgate.net
Reaction with Hydroxide (OH⁻): this compound readily hydrolyzes in the presence of water to form dichloroacetic acid and hydrochloric acid. hangdachem.comwikipedia.org This reaction is initiated by the nucleophilic attack of water on the carbonyl carbon. The direct substitution of the α-chlorine by a hydroxide ion is less common under standard conditions but can be a factor in the further degradation of the resulting dichloroacetic acid. The hydrolysis of acyl chlorides, in general, is a vigorous reaction. chemguideforcie.co.uk
Reaction with Amines (NH₂⁻): The α-chlorine in this compound derivatives can be displaced by amines. For example, after the initial formation of a chloroacetamide, the remaining chlorine atom can be substituted by another amine molecule, leading to the formation of more complex structures. This reactivity is harnessed in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net
Reaction with Thiols (SH⁻): Thiolates, the conjugate bases of thiols, are excellent nucleophiles and can displace the α-chlorine in this compound derivatives. This reaction leads to the formation of thioethers. This type of nucleophilic substitution is a common strategy in organic synthesis for forming carbon-sulfur bonds.
Radical Reactions Involving this compound
This compound and its derivatives, such as dichloroacetamides and dichloroacetates, can serve as precursors for radical cyclization reactions. These reactions typically involve the generation of a radical at the α-carbon, which then undergoes an intramolecular addition to a multiple bond.
A common strategy involves the conversion of the dichloroacetyl derivative into a suitable radical precursor. For example, an aminopyridine can be reacted with chloroacetyl chloride to form a chloroacetamide, which is then converted to a xanthate. Upon treatment with a radical initiator like lauroyl peroxide, a radical is generated and can cyclize onto an aromatic ring. acs.org
In another example, the copper(I) chloride-bipyridyl complex catalyzes the atom-transfer radical cyclization of allyl α,α-dichloroacetate. researchgate.netthieme-connect.com This reaction proceeds via the cleavage of a carbon-chlorine bond to form a dichloromethyl radical, which then cyclizes onto the allyl group to form a dichlorinated γ-lactone. researchgate.net
| Precursor | Radical Initiator/Catalyst | Key Intermediate | Product Type |
|---|---|---|---|
| Chloroacetamide xanthate | Lauroyl peroxide | α-carbonyl radical | Azaoxindoles |
| Allyl α,α-dichloroacetate | Copper(I) chloride-bipyridyl | Dichloromethyl radical | Dichlorinated γ-lactone |
Catalytic Transformations Utilizing this compound
This compound is an intermediate in the photocatalytic oxidation of trichloroethylene (B50587) in the gas phase. scispace.com The degradation of this compound itself can be achieved through photoassisted catalytic processes, often employing titanium dioxide (TiO₂) as the photocatalyst.
The mechanism of photocatalytic degradation on a TiO₂ surface involves the generation of electron-hole pairs upon UV irradiation. The photogenerated holes can directly oxidize adsorbed this compound molecules. conicet.gov.ar In the presence of oxygen, the electrons can reduce O₂ to form superoxide radical anions (O₂•⁻). scispace.com These reactive oxygen species then participate in the degradation of the this compound, leading to the formation of products such as phosgene (B1210022) (COCl₂), carbon dioxide (CO₂), and chlorine. scispace.comresearchgate.net
The degradation process can be inhibited by the accumulation of chloride ions on the catalyst surface, which can block the adsorption sites for the organic molecule. nih.govresearchgate.net The efficiency of the photocatalytic degradation is influenced by factors such as humidity and oxygen concentration. researchgate.net
Heterogeneous Photocatalysis Mechanisms
The heterogeneous photocatalysis of this compound is a significant area of research, particularly in the context of environmental remediation, as it is a key intermediate in the photocatalytic degradation of trichloroethylene (TCE), a common groundwater contaminant. The most studied photocatalyst for this process is titanium dioxide (TiO₂).
The degradation of this compound on a TiO₂ surface is initiated by the generation of electron-hole pairs upon UV irradiation of the semiconductor. The highly reactive holes (h⁺) can directly oxidize adsorbed this compound molecules. A proposed mechanism suggests that the initial step involves the abstraction of an electron from the this compound molecule by a photogenerated hole, leading to the formation of a radical cation.
A specific reaction pathway for the gas-phase photocatalytic oxidation of trichloroethylene has been detailed where this compound is a primary intermediate. In this scheme, this compound is further converted to phosgene (COCl₂), carbon dioxide (CO₂), and chlorine (Cl₂) with the involvement of an electron-hole pair scispace.com. The proposed elementary steps are as follows scispace.com:
Hole-induced oxidation: CHCl₂COCl + h⁺ → CHCl₂C⁺O•
Reaction with superoxide radical: e⁻ + O₂ → O₂•⁻ CHCl₂C⁺O• + O₂•⁻ → [CHCl₂C(O)OO•] → Further degradation products
The final products of the complete mineralization of this compound through heterogeneous photocatalysis are typically carbon dioxide, water, and hydrochloric acid. However, the formation of hazardous intermediates like phosgene is a significant consideration in the practical application of this technology osti.gov.
Research has also identified several other halogenated organic compounds as intermediates and byproducts in the photocatalytic degradation of trichloroethylene, where this compound is a key component of the reaction sequence. These include chloroform (B151607), carbon tetrachloride, and various chloroethanes osti.gov. The presence and concentration of these byproducts can be influenced by reaction conditions such as the concentration of oxygen and relative humidity researchgate.net.
Table 1: Intermediates and Final Products in the Heterogeneous Photocatalysis of this compound Precursors
| Precursor | Key Intermediate | Other Intermediates/Byproducts | Final Products | Photocatalyst | Reference |
|---|---|---|---|---|---|
| Trichloroethylene | This compound | Phosgene, Chloroform, Carbon tetrachloride | CO₂, H₂O, HCl | TiO₂ | scispace.comosti.gov |
Role of Catalysts in Product Formation and Selectivity
In the photo-oxidation of trichloroethylene, the reaction initially produces a mixture of this compound and trichloroethylene oxide google.com. Catalysts are then used to promote the exothermic rearrangement of trichloroethylene oxide to this compound google.com.
Amine-based Catalysts: Secondary and tertiary amines are effective catalysts for the rearrangement of trichloroethylene oxide to this compound google.com. However, their use can lead to the formation of colored byproducts, which can inhibit the penetration of UV light in photo-oxidation processes, thereby reducing the reaction rate google.com.
Amide Catalysts: To overcome the issue of color formation, primary and secondary amides, particularly dimethylformamide, have been identified as effective catalysts for this rearrangement google.com. These catalysts promote the continuous conversion of trichloroethylene oxide to this compound as it is formed during the photochemical oxidation of trichloroethylene, leading to higher reaction rates and yields of approximately 85% to 90% google.com.
Salts of Aliphatic Nitrogenous Bases: It has been discovered that salts of aliphatic nitrogenous bases and ammonium salts can steer the oxidation of trichloroethylene completely towards this compound, whereas the free bases under similar conditions show no such activity google.com. This method allows for a one-step synthesis with high yields and avoids significant heat generation google.com.
Table 2: Influence of Catalyst Type on the Synthesis of this compound
| Catalyst Type | Precursor(s) | Role of Catalyst | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Secondary/Tertiary Amines | Trichloroethylene Oxide | Rearrangement to this compound | Effective for rearrangement | Formation of colored byproducts, inhibition of photoreaction | google.com |
| Primary/Secondary Amides (e.g., Dimethylformamide) | Trichloroethylene Oxide | Continuous rearrangement during photo-oxidation | No colored byproducts, higher reaction rates, high yields | - | google.com |
| Salts of Aliphatic Nitrogenous Bases | Trichloroethylene | Directs oxidation towards this compound | One-step process, high yield, avoids significant heat generation | - | google.com |
Electrocatalytic Reactions
Information specifically on the electrocatalytic reactions of this compound is limited in the available scientific literature. Most research in the area of electrocatalysis of chlorinated compounds focuses on related molecules such as chloroacetic acids. However, based on the electrochemical behavior of similar compounds, some general principles can be inferred.
Electrocatalytic reduction is a promising method for the dechlorination of organic halides. For chloroacetic acids, studies have shown that they can be sequentially dechlorinated at electrode surfaces, such as silver nanoparticles, to ultimately form acetic acid. It is plausible that this compound could undergo a similar reductive dechlorination process. The highly reactive acyl chloride group would likely be hydrolyzed to a carboxylic acid group in aqueous media prior to or concurrently with dechlorination.
Electrocatalytic oxidation, particularly using dimensionally stable anodes (DSAs) like those based on RuO₂ and TiO₂, is a well-established technology for chlorine evolution from chloride ions rsc.orgscispace.com. While not directly a reaction of this compound, this process is relevant as the chloride ions generated from the degradation of this compound could participate in such anodic reactions. The complex mechanisms of electrocatalytic reactions involving chlorinated organic compounds often involve multiple electron transfer steps and the formation of various intermediates.
Further research is required to elucidate the specific mechanisms, reaction pathways, and products of the electrocatalytic oxidation and reduction of this compound on various electrode materials.
Applications of Dichloroacetyl Chloride in Organic Synthesis and Materials Science
Pharmaceutical Intermediates and Drug Synthesis
Dichloroacetyl chloride is a significant reagent in the pharmaceutical industry, primarily used for introducing the dichloroacetyl moiety into molecules to create intermediates and active pharmaceutical ingredients (APIs).
Thiazolidinone scaffolds are important pharmacophores found in various biologically active compounds. This compound is utilized in the synthesis of specific thiazolidinone derivatives. A notable example is the one-pot synthesis of novel methyl (R)-N-dichloroacetyl-thiazolidine-4-carboxylates. This synthesis is achieved using L-cysteine methyl ester hydrochloride, various ketones, and this compound. researchgate.net These compounds have been investigated for their potential biological activities, such as acting as herbicide safeners by protecting crops like maize from herbicide injury. researchgate.net
The general synthetic pathway involves the reaction of the amino acid ester with a ketone to form a thiazolidine (B150603) intermediate, which is then acylated with this compound to yield the final product.
Table 1: Synthesis of Methyl (R)-N-dichloroacetyl-thiazolidine-4-carboxylates
| Reactants | Reagent | Product Class | Investigated Application |
|---|
This compound is a key reagent in the synthesis of N-dichloroacetyl-1,3-oxazolidines, which can be designed as chiral molecules. These compounds are synthesized through the reaction of a β-amino alcohol with an aldehyde or ketone, followed by acylation of the resulting oxazolidine (B1195125) intermediate with this compound. researchgate.netsemanticscholar.org
Specifically, chiral N-dichloroacetyl-2-substituted-5-methyl-1,3-oxazolidines have been synthesized starting from chiral 1-amino-2-propanols. semanticscholar.org The chirality is introduced from the amino alcohol precursor, and the subsequent reaction with this compound locks in the stereocenter within the final molecule. While the primary application investigated for these specific chiral compounds has been as herbicide safeners, their synthesis demonstrates the role of this compound in creating stable chiral molecules which are foundational for use as chiral auxiliaries or synthons in asymmetric synthesis. semanticscholar.orgresearchgate.net
Reaction Scheme: Synthesis of Chiral N-dichloroacetyl-1,3-oxazolidines
Chiral β-amino alcohol + Ketone/Aldehyde → Chiral 1,3-oxazolidine intermediate
Chiral 1,3-oxazolidine intermediate + this compound → Chiral N-dichloroacetyl-1,3-oxazolidine semanticscholar.org
A critical application of this compound in drug synthesis is its role in the production of the broad-spectrum antibiotic, Chloramphenicol (B1208). The final step in several common chemical syntheses of Chloramphenicol involves the acylation of the primary amine group of its precursor, D-(−)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol. semanticscholar.org This reaction is accomplished by treating the amine precursor with the methyl ester of dichloroacetic acid or directly via a dichloroacetylation reaction using this compound, which installs the characteristic dichloroacetamide tail of the final API. semanticscholar.orgresearchgate.net This step is vital for the drug's biological activity.
Table 2: Role of this compound in API Synthesis
| Active Pharmaceutical Ingredient (API) | Precursor | Role of this compound |
|---|
This compound possesses two reactive sites: the highly electrophilic acyl chloride group and the dichloromethyl group. This inherent bifunctionality gives it the potential to act as a bifunctional linker or crosslinking agent. The acyl chloride can readily react with nucleophiles such as amines and alcohols to form stable amide or ester bonds, respectively. The dichloromethyl group can also participate in reactions, for instance, through substitution by nucleophiles like thiols.
This dual reactivity could theoretically be harnessed in bioconjugation to link two different molecules, such as a protein and a payload molecule. For example, the acyl chloride end could react with lysine (B10760008) residues on a protein, while the chloro-groups could potentially react with a thiol-containing molecule. However, while the principle of using bifunctional linkers is well-established in creating antibody-drug conjugates and other protein modifications, specific, documented applications of this compound itself as a heterobifunctional crosslinker in bioconjugation are not prevalent in the reviewed literature. Its high reactivity and the potential for side reactions under physiological conditions may present challenges for its use in this context.
Agrochemical and Pesticide Synthesis
In the agrochemical sector, this compound is a pivotal intermediate, particularly in the manufacturing of compounds designed to protect crops.
The most significant application of this compound in agrochemicals is in the production of herbicide safeners. Safeners are compounds applied in combination with a herbicide to protect the crop from injury without diminishing the herbicide's effectiveness against weeds. This compound is the direct precursor to dichloroacetamide safeners.
A prominent example is the synthesis of Dichlormid , a safener used to protect maize from injury by thiocarbamate and chloroacetanilide herbicides. Dichlormid is synthesized by the reaction of diallylamine (B93489) with this compound. This reaction forms a stable amide bond, incorporating the dichloroacetyl group into the final safener molecule, which is crucial for its protective activity.
Table 3: Use of this compound in Herbicide Safener Synthesis
| Herbicide Safener | Precursors | Chemical Family |
|---|
Synthesis of Vinyl Insecticides
This compound is a key intermediate in the production of certain classes of insecticides, notably synthetic pyrethroids. theswissbay.ch It serves as a crucial reactant in the synthesis of haloacetophenones, which are important precursors for many commercial pesticides. nih.gov The dichloroacetyl group can be incorporated into more complex molecular frameworks that are later elaborated to form the final active insecticidal compounds. This application highlights the role of this compound in creating specialized chemical structures that are otherwise difficult to access. theswissbay.ch
Polymer Chemistry and Material Science Applications
In the realm of polymer science, this compound is utilized not as a direct monomer for chain-growth polymerization, but as a critical precursor and modifying agent for creating polymers with advanced architectures and tailored properties.
This compound is employed to create macro-initiators used in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). For instance, it can be reacted with polymers containing hydroxyl groups, like poly(ethylene glycol) (PEG) or cellulose (B213188) derivatives, to introduce dichloroacetyl groups onto the polymer backbone. acs.orgrsc.org These functionalized polymers then act as "macro-initiators," from which new polymer chains can be grown in a controlled manner. This "grafting from" approach allows for the synthesis of well-defined graft copolymers. researchgate.net
Furthermore, this compound can be used as a bifunctional reagent to create initiators for producing complex polymer architectures, such as Y-shaped 3-armed star polymers. islandscholar.ca
The chemical modification of existing polymers with this compound is a powerful strategy to alter their properties. By introducing dichloroacetyl functional groups, a polymer's characteristics can be significantly changed. These groups can serve as initiation sites for subsequent graft copolymerization, allowing for the attachment of different polymer chains onto the original backbone. researchgate.net
For example, cellulose derivatives can be functionalized with this compound. rsc.org These new active sites are then used to initiate the polymerization of other monomers, such as methyl methacrylate (B99206) (MMA), resulting in a cellulose-graft-poly(MMA) copolymer. researchgate.net This process can transform a natural polymer like cellulose into a new material with combined properties from both the backbone and the grafted chains, such as altered solubility, thermal stability, or mechanical strength. Similarly, modifying PEG with this compound is a key step in producing block copolymers with specific functionalities. acs.org
Other Specialized Chemical Syntheses
This compound is involved in other distinct synthetic pathways, particularly in the production of fluorinated compounds and anhydrides.
Trifluoroacetic Acid Production
While not a primary starting material for the main industrial routes to trifluoroacetic acid, this compound can be utilized in an associated process for producing trifluoroacetyl chloride, a direct precursor to trifluoroacetic acid. One described method involves the reaction of trifluoroacetyl fluoride (B91410) with a chlorinated acetyl chloride. In this process, various acetyl chlorides, including monochloroacetyl chloride, this compound, and trichloroacetyl chloride, are cited as potential reagents.
The reaction can be conducted in either a liquid or vapor phase.
Vapor Phase: The reaction is performed at a temperature range of 110-350 °C. It can proceed with or without a catalyst.
Liquid Phase: This phase requires a temperature range of 100-220 °C and may be carried out in the presence of a Lewis acid catalyst such as FeCl₃, SbCl₅, or AlCl₃.
In this context, this compound serves as a chlorine source to convert trifluoroacetyl fluoride to trifluoroacetyl chloride.
Chloroacetyl Anhydride (B1165640) Production
The synthesis of chloroacetyl anhydride is well-documented through several methods. However, these established procedures consistently utilize chloroacetyl chloride as a key reagent, not this compound. The primary synthetic routes involve the reaction of chloroacetyl chloride with either chloroacetic acid or a salt of chloroacetic acid, such as sodium chloroacetate (B1199739). There is no information available in the reviewed literature detailing a synthetic pathway for chloroacetyl anhydride that originates from this compound.
Analytical and Spectroscopic Characterization in Dichloroacetyl Chloride Research
Advanced Spectroscopic Techniques
Spectroscopy is a cornerstone in the study of dichloroacetyl chloride, providing detailed insights into its vibrational modes, electronic structure, and the nature of its atomic nuclei.
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, has been instrumental in investigating the photochemical decomposition of this compound. Studies involving the photolysis of this compound isolated in an argon matrix reveal its behavior under ultraviolet radiation. When exposed to light with wavelengths between 280 and 450 nm, this compound decomposes to form dichloroketene (B1203229). conicet.gov.arresearchgate.net Broader spectrum radiation (200–800 nm) initially produces dichloroketene as an intermediate, which upon further irradiation, leads to the formation of 1:1 molecular complexes of chloroform (B151607) (CHCl3) and carbon monoxide (CO). conicet.gov.arresearchgate.net
In the gas phase, photolysis results in the detection of hydrogen chloride (HCl), carbon monoxide (CO), and chloroform (CHCl3). conicet.gov.ar Furthermore, when the photochemical reaction is conducted in the presence of oxygen within an argon matrix, the resulting products are phosgene (B1210022) (Cl2CO) and carbon dioxide (CO2). conicet.gov.ar These studies demonstrate the power of IR spectroscopy to identify transient species and final products in complex photochemical pathways.
| Condition | Wavelength (nm) | Observed Photolysis Products |
|---|---|---|
| Ar Matrix Isolation | 280–450 | Dichloroketene |
| Ar Matrix Isolation | 200–800 | Dichloroketene (intermediate), CHCl3:CO complexes |
| Gas Phase | Not Specified | HCl, CO, CHCl3 |
| Ar Matrix with O2 | Not Specified | Cl2CO, CO2 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides direct information about the carbon-hydrogen framework of a molecule. For this compound (CHCl₂COCl), the structure predicts specific NMR signatures.
¹H NMR: The ¹H NMR spectrum is expected to show a single signal, a singlet, corresponding to the single, unique proton in the molecule.
¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in It is expected to display two distinct signals for the two non-equivalent carbon atoms: one for the dichloromethyl carbon (-CHCl₂) and another for the carbonyl carbon (-COCl). bhu.ac.in
The chemical shifts in NMR are highly dependent on the electronic environment of the nuclei. The electronegative chlorine and oxygen atoms significantly influence the positions of the signals.
| Nucleus | Expected Signal Pattern | Influencing Factors |
|---|---|---|
| ¹H | One singlet | Adjacent carbonyl group and two chlorine atoms |
| ¹³C | Two singlets (in decoupled spectrum) | -CHCl₂ environment vs. -COCl (carbonyl) environment |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. It is particularly valuable for identifying this compound and its reaction products, especially at trace levels. Due to its high sensitivity, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are frequently employed.
In pharmaceutical analysis, LC-MS/MS (tandem mass spectrometry) has been developed to determine this compound as a potential genotoxic impurity in drug substances. researchgate.net This method offers high specificity and can achieve a limit of quantitation as low as 0.003 μg/g without requiring complex derivatization steps. researchgate.net MS is also used to verify the products of derivatization reactions designed to make this compound more suitable for chromatographic analysis. japsonline.comdaneshyari.com For example, the conversion of the highly reactive this compound into the more stable methyl dichloroacetate (B87207) in the presence of methanol (B129727) has been confirmed using mass spectrometry. japsonline.com
Electron diffraction is a primary technique for determining the geometric structure of molecules in the gas phase. Studies on this compound have revealed that the molecule exists as an equilibrium mixture of two rotational isomers, or conformers: syn and gauche. conicet.gov.arresearchgate.net The conformation is defined by the dihedral angle between the C-H bond and the C=O bond. A gas electron diffraction (GED) analysis determined that the syn conformer, where the H-C-C=O dihedral angle is approximately 0°, is the more stable form, accounting for about 72% of the molecular population at room temperature. researchgate.net The remaining 28% consists of the less stable gauche conformer. This conformational preference is a critical aspect of the molecule's structural chemistry.
| Conformer | Relative Population (%) | Defining Feature |
|---|---|---|
| Syn | ~72% | H-C bond is syn with respect to the C=O bond |
| Gauche | ~28% | H-C bond is gauche with respect to the C=O bond |
Chromatographic Methods for Purity and Impurity Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of this compound and quantifying related impurities.
Gas chromatography with a flame ionization detector (GC-FID) is a robust technique for separating and quantifying volatile organic compounds. measurlabs.com However, the high reactivity of this compound presents analytical challenges. To overcome this, methods often involve an initial derivatization step to convert the analyte into a more stable and less reactive compound prior to injection into the GC system. daneshyari.comresearchgate.netnih.gov
One validated approach involves the derivatization of this compound and its common impurities, such as chloroacetic acid, with piperidine. The resulting stable derivatives are then analyzed by GC-FID. researchgate.netnih.gov Another strategy is the complete conversion of this compound to methyl chloroacetate (B1199739) using methanol as a diluent, which can then be readily quantified. japsonline.comjapsonline.com These methods have been developed and validated for trace-level determination in pharmaceutical ingredients, demonstrating high sensitivity and accuracy. japsonline.comjapsonline.com
| Method | Analyte Form | Limit of Quantitation (LOQ) | Recovery Rate (%) |
|---|---|---|---|
| Derivatization with piperidine | Piperidine derivative | 0.03% wt/wt | 75–125% |
| Conversion with methanol | Methyl Chloroacetate | 0.38 ppm | 97.3–101.5% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Impurities
The quantitative analysis of this compound, particularly at trace levels, presents significant analytical challenges due to its high reactivity and instability under typical chromatographic conditions. daneshyari.com Direct analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often hindered by the compound's susceptibility to degradation. daneshyari.com Researchers have noted that some LC-MS/MS methods struggle with the stability of similar compounds like chloroacetyl chloride (CAC), preventing successful analysis. daneshyari.com
To overcome these stability issues, indirect methods are frequently employed. One such strategy involves the derivatization of the target analyte into a more stable compound prior to analysis. For instance, a common approach is the conversion of chloroacetyl chloride into methyl 2-chloroacetate (MCA) through a nucleophilic acylation reaction with methanol. japsonline.comjapsonline.com This transformation allows for the subsequent determination of the stable MCA derivative, which can be indirectly correlated to the original concentration of the highly reactive acyl chloride. japsonline.com The successful conversion to MCA can be confirmed using LC-MS analysis, which verifies the mass spectrum of the resulting derivative. japsonline.comjapsonline.com
While derivatization is a viable solution, it can introduce additional steps and potential sources of error. researchgate.net Alternative approaches have focused on developing specialized LC-MS/MS methods capable of handling challenging analytes. For example, hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry has been successfully used to retain and analyze small, polar compounds like dichloroacetic acid, a related substance, in complex matrices. researchgate.netsemanticscholar.org Simple LC-MS/MS methods have also been developed for determining genotoxic impurities like chloroacetyl chloride in pharmaceutical drug substances by using compatible buffers such as ammonium (B1175870) formate (B1220265) with acetonitrile (B52724) to minimize matrix interference and avoid the need for derivatization or solvent extraction. researchgate.net
Computational Chemistry in Spectroscopic Interpretation and Prediction
Computational chemistry serves as a powerful tool in the study of this compound, providing deep insights into its molecular structure, stability, and spectroscopic properties. Theoretical calculations are essential for interpreting experimental data and predicting molecular behavior where empirical analysis is difficult.
Molecular Orbital Calculations (e.g., MP2, B3LYP, CAM-B3LYP, M06-2X)
A variety of molecular orbital calculation methods are utilized to investigate the electronic structure and energy of this compound and related molecules. These methods, ranging from ab initio to density functional theory (DFT), offer different levels of accuracy and computational cost.
MP2 (Møller-Plesset perturbation theory of the second order) : This is an ab initio method that improves upon the Hartree-Fock method by incorporating electron correlation. It is frequently used for geometry optimization and predicting the properties of different conformers. rsc.orgnih.gov For example, MP2 calculations have been used to predict structural parameters and harmonic force constants for molecules like fluoroacetyl chloride. nih.gov
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : As a hybrid density functional, B3LYP is one of the most widely used methods in computational chemistry for its balance of accuracy and efficiency. researchgate.net It is employed to study conformational stability and compute vibrational frequencies. researchgate.netkfupm.edu.sa In a study on dichloroacetyl isocyanate, B3LYP calculations were used alongside MP2 to investigate the potential energy scans of internal rotations. kfupm.edu.sa
CAM-B3LYP (Coulomb-attenuating method B3LYP) : This is a range-separated hybrid functional that provides improved performance for charge-transfer excitations compared to standard B3LYP. umn.eduuts.edu.au It is particularly useful for molecules where long-range interactions are important. researchgate.net CAM-B3LYP has been shown to perform excellently in predicting excitation energies and oscillator strengths. umn.edu
M06-2X : This is a high-nonlocality hybrid meta-GGA functional that performs well for a broad range of applications, including thermochemistry, kinetics, and noncovalent interactions. rsc.org Studies have shown that M06-2X can provide accurate results for electronic excitation energies and is a strong performer for exploring potential energy surfaces. umn.edu The M06-2X functional has been demonstrated to yield relative energy values that are in close agreement with MP2 results for conformational analysis. rsc.org
The choice of method depends on the specific properties being investigated. For instance, while B3LYP is a robust general-purpose functional, M06-2X and CAM-B3LYP are often preferred for studies involving electronic excitations or complex potential energy surfaces. umn.edu
| Method | Type | Primary Applications | Key Strengths |
|---|---|---|---|
| MP2 | Ab initio | Geometry optimization, Conformational analysis, Vibrational frequencies | Includes electron correlation beyond Hartree-Fock. nih.gov |
| B3LYP | Hybrid DFT | Conformational stability, Vibrational analysis, General property calculations | Good balance of accuracy and computational cost. researchgate.netkfupm.edu.sa |
| CAM-B3LYP | Range-separated Hybrid DFT | Electronic excitation energies, Charge-transfer studies | Accurate for long-range interactions and excitation energies. umn.eduuts.edu.au |
| M06-2X | Hybrid Meta-GGA DFT | Potential energy surfaces, Thermochemistry, Noncovalent interactions, Excitation energies | Broad applicability and high accuracy for diverse chemical systems. rsc.orgumn.edu |
Prediction of Vibrational Frequencies and Conformations
Computational methods are indispensable for predicting the stable conformations of this compound and assigning its vibrational spectra. The molecule's structure is influenced by the rotation around the C-C single bond, leading to different conformers (rotational isomers) with varying energies.
Theoretical calculations, such as those using the Hartree-Fock method or DFT, can determine the structure of different conformers, such as anti and gauche forms. researchgate.net By calculating the potential energy surface as a function of the dihedral angle of the C-C bond, researchers can identify the most stable conformations and the energy barriers between them. For the related molecule dichloroacetyl isocyanate, potential energy scans using MP2 and B3LYP methods predicted an equilibrium between cis-cis and cis-trans conformers, with the cis-cis form being predominant at ambient temperature. kfupm.edu.sa Similar studies on fluoroacetyl chloride have identified trans, cis, and gauche conformers, determining their relative stabilities and energy differences through calculations and variable temperature infrared spectroscopy. nih.gov
Environmental Fate and Degradation Pathways of Dichloroacetyl Chloride
Atmospheric Degradation and Photolysis
In the atmosphere, dichloroacetyl chloride is subject to degradation primarily through photolysis, a process initiated by the absorption of ultraviolet (UV) radiation. The specific pathways and products of this degradation are influenced by the surrounding atmospheric conditions and the presence of other molecules.
The UV photolysis of this compound (CHCl₂COCl) leads to the cleavage of its C-C bond, resulting in the formation of several intermediate and final products. A primary intermediate product identified during this process is dichloroketene (B1203229) (Cl₂C=C=O) conicet.gov.arunlp.edu.ar.
In the presence of molecular oxygen (O₂), the photochemical reaction of this compound yields phosgene (B1210022) (COCl₂) and carbon dioxide (CO₂) conicet.gov.arunlp.edu.ar. The formation of the COCl radical is also observed as a transient species during the C-C bond cleavage google.com.
| Condition | Intermediate Products | Final Products |
|---|---|---|
| UV Photolysis (in Ar matrix) | Dichloroketene (Cl₂C=C=O) | Chloroform (B151607) (CHCl₃), Carbon Monoxide (CO) |
| Gas-Phase UV Photolysis | Not specified | Chloroform (CHCl₃), Carbon Monoxide (CO), Hydrochloric Acid (HCl) |
| Photochemical Reaction with O₂ | Not specified | Phosgene (COCl₂), Carbon Dioxide (CO₂) |
Studies utilizing cryogenic matrices, such as solid argon (Ar), have been instrumental in elucidating the mechanisms of this compound photolysis. By isolating the molecule at very low temperatures, reactive intermediates can be trapped and studied using techniques like Fourier-transform infrared (FTIR) spectroscopy conicet.gov.arunlp.edu.ar.
In an argon matrix, the irradiation of this compound with specific wavelengths of UV light (between 280–320 nm and 350–450 nm) leads to the formation of dichloroketene conicet.gov.arunlp.edu.ar. Broader spectrum UV light then facilitates the breakdown of dichloroketene into chloroform and carbon monoxide, which can form 1:1 molecular complexes within the matrix conicet.gov.arunlp.edu.ar. The inert nature of the argon matrix allows for the stabilization and observation of these species, providing clear evidence for the stepwise degradation pathway. The use of different matrix gases can influence the relative yields of the photoproducts, highlighting the role of the immediate environment in directing the photochemical outcome.
The "heavy-atom effect" refers to the phenomenon where the presence of atoms of high atomic number enhances the rate of spin-forbidden processes, such as intersystem crossing nih.govst-andrews.ac.uk. Intersystem crossing is a process where a molecule in an excited singlet state transitions to an excited triplet state (or vice versa). This can significantly alter the subsequent photochemical reaction pathways.
In the context of this compound photolysis, the chlorine atoms within the molecule itself exert an "internal heavy-atom effect" nih.gov. This effect increases the probability of intersystem crossing from the initial excited singlet state to a triplet state upon UV irradiation. Reactions occurring from the triplet state often lead to different products than those from the singlet state. For this compound, the cleavage of the C-C bond is a process that can occur from the triplet state. The presence of two chlorine atoms on the alpha-carbon enhances the rate of this intersystem crossing, making the formation of products like chloroform and carbon monoxide more favorable compared to other potential reaction pathways, such as the formation of a ketene (B1206846), which is more dominant in the photolysis of chloroacetyl chloride (which has only one chlorine on the alpha-carbon). This effect is generally more pronounced with heavier halogens like bromine and iodine nih.govst-andrews.ac.uknih.gov.
Aquatic Degradation Pathways
In aquatic environments, the fate of this compound is dominated by rapid chemical transformation, specifically hydrolysis, followed by the potential for microbial degradation of its hydrolysis products.
This compound reacts rapidly with water in a process called hydrolysis wikipedia.org. This reaction results in the decomposition of the molecule into dichloroacetic acid and hydrochloric acid wikipedia.orgchemicalbook.comepa.gov.
The hydrolysis of this compound is a rapid process, with a reported half-life of 0.22 seconds in a solution of 89.1% acetone (B3395972) and 10.9% water at -20°C nih.gov. In pure water at 25°C, the half-life is even shorter, estimated to be 0.0023 seconds chemicalbook.comepa.gov. This rapid decomposition means that this compound itself is not expected to persist in aquatic environments.
| Solvent System | Temperature (°C) | Hydrolysis Half-life (seconds) |
|---|---|---|
| 89.1% Acetone / 10.9% Water | -20 | 0.22 |
| Water | 25 | 0.0023 |
Due to its rapid hydrolysis, the direct microbial degradation of this compound is unlikely. Instead, the focus of biotic degradation shifts to its primary hydrolysis product, dichloroacetic acid (DCA) nih.gov. DCA is known to be biodegradable by various microorganisms.
The microbial biotransformation of DCA can occur under both aerobic and anaerobic conditions nih.govasm.org. A key enzymatic process involved in the breakdown of DCA is dehalogenation, catalyzed by enzymes called dehalogenases nih.gov. Specifically, 2-haloacid dehalogenases can hydrolytically remove the chlorine atoms from the DCA molecule, converting it to glyoxylate (B1226380) nih.govasm.org. For example, the anaerobic bacterium "Candidatus Dichloromethanomonas elyunquensis" has been shown to utilize DCA as an energy source, converting it to glyoxylate via an (S)-2-haloacid dehalogenase nih.govasm.orgresearchgate.net.
Following dehalogenation, the resulting glyoxylate can enter central metabolic pathways. For instance, under anaerobic conditions, it can be further metabolized to acetyl-CoA and processed through pathways like the Wood-Ljungdahl pathway nih.govasm.orgresearchgate.net. Aerobic bacteria can also mineralize DCA. The degradation rates of haloacetic acids by bacteria are influenced by environmental conditions such as pH and the presence of other organic carbon sources frontiersin.org. Generally, the rate of microbial degradation for haloacetic acids follows the order: di-halogenated > mono-halogenated > tri-halogenated acetic acids frontiersin.org.
Soil Fate and Transformation
The environmental fate of this compound in terrestrial environments is primarily governed by its high reactivity with water. When released into moist soil, the compound undergoes rapid hydrolysis, which is considered the most significant transformation process. wikipedia.org This chemical reaction involves the cleavage of the acyl chloride bond upon contact with water, leading to the formation of two primary degradation products: dichloroacetic acid and hydrochloric acid (HCl). wikipedia.org
Due to this rapid hydrolysis, other common soil fate processes such as biodegradation, sorption to soil particles, and leaching are not considered significant for the parent compound, this compound. wikipedia.org Its persistence in moist soil is expected to be very short. Leaching, the process by which chemicals are transported through soil with water, will not occur with this compound because it transforms chemically before it can move. wikipedia.org However, its principal hydrolysis product, dichloroacetic acid, is expected to be mobile and susceptible to leaching. wikipedia.org
In the case of a release to dry soil, the fate of this compound is different. Its relatively high vapor pressure (25.3 mm Hg at 25°C) suggests that it will evaporate rapidly from dry surfaces. wikipedia.org Therefore, volatilization is a key environmental fate process in arid or low-moisture soil conditions. wikipedia.org
Table 1: Primary Fate Processes of this compound in Soil
| Soil Condition | Primary Fate Process | Resulting Products/Outcome |
| Moist Soil | Rapid Hydrolysis | Dichloroacetic Acid, Hydrochloric Acid |
| Dry Soil | Evaporation (Volatilization) | Gaseous this compound |
Formation as a Metabolite or Degradation Product of Other Chlorinated Compounds
This compound is not known to occur naturally but can be formed in the environment as a transformation product of other anthropogenic chlorinated compounds, particularly through the atmospheric oxidation of chlorinated ethenes. wikipedia.org
Oxidation of Chlorinated Ethenes
The oxidation of chlorinated ethenes, a class of common industrial solvents and environmental contaminants, can lead to the formation of various degradation products, including this compound. This process is particularly relevant for the atmospheric fate of these solvents. When released into the atmosphere, chlorinated ethenes undergo photo-oxidation, primarily initiated by reactions with hydroxyl radicals (•OH). epa.gov Under certain conditions, such as those found in urban smog or specific industrial settings, these reactions can be complex and yield a variety of oxidized products. epa.gov this compound has been identified as a product of these atmospheric degradation pathways. epa.gov
Trichloroethene Oxidation Products and Mechanisms
The formation of this compound is well-documented as a specific product of trichloroethene (TCE) oxidation. wikipedia.orgepa.govnih.gov TCE is a widely used industrial solvent that is frequently detected as an environmental contaminant in the atmosphere, soil, and groundwater.
In the atmosphere, the degradation of vapor-phase TCE is predominantly driven by photo-oxidation initiated by hydroxyl radicals. epa.gov This reaction leads to the formation of several products, including phosgene, formyl chloride, and this compound (DCAC). epa.gov The estimated atmospheric half-life of TCE is on the order of 1 to 11 days, during which these transformation products are generated. epa.gov
The mechanism of formation is influenced by the specific reaction conditions. Computational studies of TCE's atmospheric oxidation have shown that both hydroxyl radical and chlorine atom (Cl•) initiated pathways are significant. acs.orgnih.gov The product profile, particularly the yield of this compound, is strongly influenced by the presence of chlorine atoms. acs.orgnih.gov Research has confirmed that the Cl-initiated oxidation of TCE yields products including this compound, formyl chloride, and phosgene. acs.orgnih.gov This has been observed in specific environments, such as the atmosphere of welding shops, where high-energy processes can facilitate the oxidation of TCE, leading to the formation of this compound. nih.gov Industrial processes have also been developed to intentionally produce this compound by oxidizing trichloroethylene (B50587) with oxygen in the liquid phase, often using short-wave light or catalysts to initiate the reaction. google.comgoogle.comgoogle.com
Table 2: Major Products from the Atmospheric Oxidation of Trichloroethene (TCE)
| Precursor Compound | Primary Oxidation Initiators | Major Transformation Products |
| Trichloroethene (TCE) | Hydroxyl Radicals (•OH), Chlorine Atoms (Cl•) | This compound (DCAC), Phosgene, Formyl chloride |
Toxicological Research and Health Implications of Dichloroacetyl Chloride
Molecular Mechanisms of Toxicity
Dichloroacetyl chloride (DCAC) is a reactive metabolite of trichloroethene (TCE) and tetrachloroethane. nih.govtandfonline.comsigmaaldrich.com Its toxicity is intrinsically linked to its potent chemical properties and interactions at a cellular level.
Acylating Agent Properties and Biological Interactions
This compound is characterized as a strong acylating agent. tandfonline.com This high reactivity allows it to form covalent bonds with various cellular macromolecules. nih.govtandfonline.com This acylating capability is a key driver of its biological effects, as it can modify the structure and function of essential molecules within the body. nih.gov By binding to cellular components, DCAC can act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. nih.govtandfonline.com This conversion of native proteins into so-called "neo-antigens" is a critical step in its ability to trigger adverse immunological reactions. nih.gov
Contribution to Liver Toxicity and Hepatocellular Effects
Exposure to trichloroethene (TCE), which is metabolized to DCAC, is associated with autoimmune hepatitis. nih.gov Research suggests that DCAC plays a contributory role in this liver-specific autoimmune disease. nih.gov The compound induces both early and late-stage apoptosis (programmed cell death) in Kupffer cells, which are the resident macrophages of the liver. nih.gov Furthermore, DCAC compromises the phagocytic function of these Kupffer cells. nih.gov An impairment in the ability of Kupffer cells to clear apoptotic bodies can lead to a breakdown of self-tolerance, a potential mechanism for the development of autoimmune hepatitis. nih.gov Studies have also implicated TCE and its metabolites in the development of general liver toxicity and hepatocellular carcinoma. sigmaaldrich.com
Impact on Gene Expression and Signaling Pathways
This compound has been shown to influence cellular signaling pathways and cytokine expression. In studies using immortalized mouse Kupffer cells, DCAC exposure led to the induction of phos-ERK and phos-AKT signaling pathways. nih.gov Additionally, it resulted in the activation of the inflammasome, a multiprotein complex that triggers the activation of inflammatory caspases. nih.gov
In studies with autoimmune-prone MRL+/+ mice, treatment with DCAC altered cytokine secretion patterns from splenic lymphocytes. Following stimulation, splenocytes from DCAC-treated mice showed higher levels of several cytokines compared to controls. nih.gov
Table 1: Impact of this compound on Cytokine Secretion in Stimulated Splenocytes
| Cytokine | Effect in DCAC-Treated Mice |
| Interleukin-1 (IL-1) | Higher than controls nih.gov |
| Interleukin-3 (IL-3) | Higher than controls nih.gov |
| Interleukin-6 (IL-6) | Higher than controls nih.gov |
| Interleukin-17 (IL-17) | Increased nih.gov |
| Interferon-gamma (IFN-gamma) | Higher than controls nih.gov |
| Granulocyte colony-stimulating factor (G-CSF) | Higher than controls nih.gov |
| Keratinocyte-derived chemokine (KC) | Higher than controls nih.gov |
| Interleukin-5 (IL-5) | Significantly decreased in serum nih.gov |
Formation of Protein Adducts
The formation of protein adducts is a recognized molecular mechanism for toxicity induced by electrophilic chemicals. nih.gov Electrophiles can react with cellular proteins by covalently binding to nucleophilic amino acid residues. nih.gov This process, known as adduction, can disrupt the protein's structure and function, leading to cellular toxicity. nih.gov
As a potent acylating agent, this compound readily reacts with biological nucleophiles, leading to the modification of proteins. nih.gov This covalent binding can convert endogenous proteins into neo-antigens, which are then recognized as foreign by the immune system, potentially triggering an autoimmune response. nih.gov While the formation of protein adducts is a presumed mechanism for many neurotoxicants and hepatotoxicants, the specific protein targets of this compound that mediate its toxicity are a subject of ongoing research. nih.gov
Immunological Responses and Autoimmunity
This compound has been identified as a significant factor in the induction and acceleration of autoimmune responses, a finding supported by studies on autoimmune-prone mouse models. nih.govtandfonline.comnih.gov
Role in the Induction and Acceleration of Autoimmune Responses
Research has demonstrated that this compound can induce or accelerate autoimmune responses in MRL +/+ mice. nih.govtandfonline.com This is hypothesized to occur through its action as a hapten, where it binds to macromolecules, leading to the formation of chemical-specific antibodies and auto-antibodies, ultimately resulting in autoimmunity. tandfonline.com
Treatment with DCAC leads to measurable changes in immunological markers. For instance, significant increases in total serum IgG are observed, along with the development of autoantibodies. nih.govnih.gov Even at concentrations 50-fold lower than its parent compound, trichloroethene, DCAC induced a greater autoimmune response. nih.govtandfonline.com
Table 2: Autoimmune Markers Induced by this compound in MRL +/+ Mice
| Marker | Observation | Time to Positive Response |
| Antinuclear antibodies (ANA) | Increased nih.govnih.gov | After 4 weeks of treatment nih.gov |
| Anti-single stranded DNA (anti-ssDNA) antibodies | Positive response observed nih.gov | After 4 weeks of treatment nih.gov |
| Anticardiolipin antibodies | Positive response observed nih.gov | After 4 weeks of treatment nih.gov |
| Total Serum IgG | Significantly increased nih.govnih.gov | Significant increases at 4, 6, and 8 weeks nih.gov |
| DCAC-specific antibodies | Detected in serum nih.govtandfonline.com | Optimal response at 6 weeks nih.gov |
These findings underscore the role of this compound as a potent chemical inducer of autoimmunity, likely stemming from its inherent reactivity as an acylating agent. nih.govnih.gov
Association with Systemic Autoimmune Diseases (e.g., SLE-like disease)
This compound (DCAC) has been investigated for its potential to induce or accelerate autoimmune responses, including conditions that resemble Systemic Lupus Erythematosus (SLE). Research suggests a link between exposure to DCAC and the development of autoimmune phenomena, particularly in susceptible individuals. DCAC is a metabolite of the industrial solvent trichloroethene (TCE), a chemical that has been implicated in autoimmune diseases. nih.govosti.gov The mechanism is thought to involve DCAC's high reactivity as an acylating agent. nih.govnih.gov By binding to cellular macromolecules like proteins, DCAC can modify them, creating "neo-antigens." nih.gov These altered proteins may no longer be recognized by the immune system as "self," triggering an autoimmune response where the body attacks its own tissues. nih.gov
Studies using the autoimmune-prone MRL+/+ mouse model have provided evidence for this hypothesis. In one study, mice treated with DCAC showed significant increases in total serum IgG, IgG1, and IgE levels compared to control groups. nih.gov Furthermore, there was a notable increase in antinuclear antibodies (ANAs), which are a key indicator of systemic autoimmune responses like those seen in SLE. nih.gov Another time-dependent study confirmed these findings, showing that serum autoantibodies, including ANAs, anti-single stranded DNA antibodies, and anticardiolipin antibodies, became positive after four weeks of DCAC treatment, with the most significant responses observed at six weeks. nih.gov These findings suggest that DCAC can elicit autoimmune reactions that are consistent with an SLE-like disease in an animal model. nih.govnih.gov
The research also observed physical changes in the mice, such as increased spleen weight and thickening of the alveolar septa in the lungs, the latter being consistent with symptoms seen in welders exposed to DCAC. nih.govnih.gov
Table 1: Effects of this compound (DCAC) on Autoimmune Markers in MRL+/+ Mice
| Biomarker | Observation in DCAC-Treated Mice | Reference |
| Total Serum IgG | Significantly increased | nih.gov |
| Total Serum IgG1 | Significantly increased | nih.gov |
| Total Serum IgE | Significantly increased | nih.gov |
| Antinuclear Antibodies (ANAs) | Increased | nih.govnih.gov |
| Anti-single stranded DNA antibodies | Positive response after 4 weeks | nih.gov |
| Anticardiolipin antibodies | Positive response after 4 weeks | nih.gov |
| Spleen Weight | Increased at all time points | nih.gov |
Genotoxicity and Carcinogenicity Studies
Genotoxicity studies assess the ability of a chemical to damage genetic material (DNA), which can lead to mutations and potentially cancer. This compound has been evaluated for its genotoxic potential. According to data from the National Toxicology Program (NTP), this compound has tested positive in bacterial mutagenicity studies, such as the Ames test. nih.gov A positive result in such an assay indicates that the chemical can cause mutations in the DNA of the test organism, raising concerns about its potential effects on human genetic material. nih.gov The Sigma-Aldrich safety data sheet for this compound includes a hazard statement classifying it as suspected of causing cancer (Carcinogenicity Category 1B). sigmaaldrich.com
Assessment of Genotoxic Impurities in Pharmaceutical Substances
Due to its genotoxic nature, this compound is considered a significant potential impurity in pharmaceutical manufacturing processes where it might be used as a raw material or intermediate. japsonline.comjapsonline.comtandfonline.com Genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) are a major safety concern because they can pose a risk of cancer to patients, even at very low levels. japsonline.com
Regulatory bodies require strict control over the levels of such impurities in final drug products. japsonline.com Consequently, highly sensitive analytical methods are necessary to detect and quantify trace amounts of this compound in APIs. japsonline.comresearchgate.net Various methods, such as gas chromatography with flame ionization detection (GC-FID) and liquid chromatography-mass spectrometry (LC/MS/MS), have been developed for this purpose. japsonline.comtandfonline.comresearchgate.net For example, a GC-FID method was developed to quantify chloroacetyl chloride, a related compound, by converting it into a more stable derivative, demonstrating the stringent measures taken to control such reactive impurities. japsonline.comjapsonline.comresearchgate.net The goal is to minimize the concentration of genotoxic impurities to levels considered to have a negligible risk to human health. japsonline.com
Table 2: Genotoxicity Profile of this compound
| Test System | Result | Implication | Reference |
| Bacterial Mutagenicity (Ames Test) | Positive | Indicates the potential to cause DNA mutations | nih.gov |
| Carcinogenicity Classification | Suspected of causing cancer (Carc. 1B) | Suggests a potential cancer risk in humans | sigmaaldrich.com |
Structure-Activity Relationships in Toxicity
The toxicity of this compound is closely linked to its chemical structure, specifically the presence of the highly reactive acyl chloride functional group (-COCl). japsonline.comchemicalbook.com This is a key aspect of its structure-activity relationship (SAR). Acyl chlorides are potent acylating agents, meaning they readily react with nucleophiles, which are abundant in biological systems (e.g., on proteins and DNA). nih.govchemicalbook.com
This high reactivity is the basis for both its autoimmune potential and its genotoxicity. nih.govtandfonline.com
Autoimmunity: As discussed previously, the acylation of self-proteins can create neo-antigens that provoke an immune response. nih.gov The potent acylating activity of DCAC is considered the primary driver of this effect. nih.govnih.gov
Genotoxicity: The electrophilic nature of the acyl chloride group allows DCAC to react with nucleophilic sites on DNA bases. This can form DNA adducts, which are a form of DNA damage that can lead to mutations if not repaired, thus explaining its positive result in mutagenicity assays. tandfonline.com
Therefore, the structure-activity relationship for this compound clearly indicates that its reactive acyl chloride moiety is the primary determinant of its toxicological properties, making it a compound of concern for both genotoxic and immunotoxic effects. nih.govjapsonline.comtandfonline.com
Industrial and Commercial Perspectives in Academic Context
Industrial Synthesis Processes and Challenges
Dichloroacetyl chloride (CHCl₂COCl) is a significant chemical intermediate. Unlike many acyl chlorides, its industrial production does not typically start from the corresponding carboxylic acid (dichloroacetic acid). wikipedia.org Instead, manufacturing routes rely on other chlorinated hydrocarbons. The primary methods for industrial synthesis include the oxidation of 1,1,2-trichloroethane (B165190), the hydrolysis of pentachloroethane (B166500), and the oxidation of trichloroethylene (B50587). wikipedia.orgnih.gov
One prominent industrial method involves the liquid-phase photooxidation of trichloroethylene (TCE) with oxygen or air. google.comgoogle.comgoogle.com This process, often initiated by short-wave light like ultraviolet radiation, initially yields an approximate 50:50 mixture of this compound and trichloroethylene oxide. google.comgoogle.com A significant challenge in this method is the efficient conversion of the trichloroethylene oxide intermediate into the desired this compound product. google.com To overcome this, catalysts are employed to facilitate the rearrangement of trichloroethylene oxide. google.comgoogle.com These catalysts include nitrogenous bases, salts of aliphatic nitrogenous bases, or ammonium (B1175870) salts. google.com The use of these salts is considered an improvement, as it can steer the reaction completely towards this compound in a single, uninterrupted step, even when using technical-grade trichloroethylene. google.com
Key challenges in the industrial synthesis of this compound include managing reaction conditions and minimizing byproduct formation. The oxidation reactions are often highly exothermic, necessitating robust cooling systems to maintain optimal temperatures and prevent runaway reactions. p2infohouse.org Inefficient conversion or side reactions can lead to the degradation of the product and the formation of undesirable byproducts, such as phosgene (B1210022), hydrogen chloride, and carbon monoxide. google.comgoogle.com The separation of the catalyst and purification of the final product from the reaction mixture present additional hurdles that must be addressed for efficient and economical production. nuv.ac.in
| Synthesis Method | Reactants | Key Process Details | Reference |
|---|---|---|---|
| Oxidation of 1,1,2-Trichloroethane | CHCl₂CH₂Cl + O₂ | Direct oxidation to form this compound and water. | wikipedia.org |
| Hydrolysis of Pentachloroethane | CHCl₂CCl₃ + H₂O | Hydrolysis yields this compound and hydrochloric acid. | wikipedia.org |
| Photooxidation of Trichloroethylene | Trichloroethylene + O₂ | Liquid-phase oxidation using UV light. Forms a mixture with trichloroethylene oxide, which is then rearranged using a catalyst. | google.comgoogle.comgoogle.com |
| Carboxylation of Chloroform (B151607) | CHCl₃ + CO₂ | Carboxylation reaction to produce this compound. | wikipedia.org |
Quality Control and Purity Standards in Research and Industry
The quality control and purity standards for this compound vary depending on its intended application, with standard industrial grades typically having a purity of 97% or higher. thermofisher.comsigmaaldrich.com For more demanding applications, such as in the pharmaceutical and microelectronics industries, much higher purity is required. japsonline.comgoogle.com In pharmaceutical synthesis, this compound may be considered a potential genotoxic impurity, necessitating its control at trace levels, sometimes as low as parts per million (ppm). japsonline.com High-purity grades, reaching 99.9999%, have been developed for specialized uses like semiconductor manufacturing. google.com
A critical aspect of quality control is the identification and quantification of impurities. Common impurities can include the starting materials, solvents, and byproducts from the synthesis process, such as chloroacetic acid or other chlorinated compounds. google.comnih.gov Given its reactivity, especially with water, hydrolysis to dichloroacetic acid is also a potential degradation pathway affecting purity. nih.gov
Gas chromatography (GC), particularly with a flame ionization detector (GC-FID), is a primary analytical technique for assessing the purity of this compound and quantifying impurities. japsonline.comnih.gov Due to the high reactivity of this compound, indirect methods are often employed. These methods may involve a derivatization step, for example, by reacting it with an alcohol like methanol (B129727) to form a more stable ester (e.g., methyl 2-chloroacetate), which can then be reliably quantified. japsonline.com For achieving high purity, purification methods such as fractional distillation (rectification) are employed to remove impurities with different boiling points. google.com
| Parameter | Description | Analytical Method | Reference |
|---|---|---|---|
| Purity Assay | Determination of the main component percentage. Standard grades are often ≥97-98%. | Gas Chromatography (GC-FID), often after derivatization. | thermofisher.comsigmaaldrich.comjapsonline.com |
| Impurity Profiling | Identification and quantification of trace impurities (e.g., chloroacetic acid, residual reactants). | Gas Chromatography (GC). | japsonline.comnih.gov |
| Genotoxic Impurity Limit | Strict control for pharmaceutical applications, with limits potentially in the ppm range. | Validated GC-FID methods. | japsonline.com |
| Physical Properties | Measurement of properties like refractive index and density as quality indicators. | Refractometry, Densitometry. | sigmaaldrich.com |
Safety Considerations and Handling in Research Laboratories
This compound is a hazardous chemical that requires strict safety protocols in a research laboratory setting. It is a combustible, corrosive liquid that is highly reactive and sensitive to moisture. thermofisher.comfishersci.comnj.gov
Hazard Profile:
Corrosive: Causes severe skin burns and eye damage. thermofisher.comnj.gov Contact with eyes can lead to serious injury. nih.gov
Respiratory Irritant: Vapors are irritating to the nose, throat, and lungs, and inhalation can cause coughing, shortness of breath, and respiratory distress. fishersci.comnj.gov It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing. thermofisher.com
Reactivity: It reacts with water, which can produce toxic and corrosive gases. kscl.co.insigmaaldrich.com It is incompatible with strong bases, alcohols, and some metals. fishersci.comkscl.co.in
Toxicity: The substance is very toxic to aquatic life. thermofisher.com It may be harmful if swallowed. thermofisher.com
Fire Hazard: It is a combustible liquid and containers may explode when heated. fishersci.comnj.gov Fires involving this compound can produce poisonous gases, including hydrogen chloride and phosgene. fishersci.comnj.gov
Handling and Storage: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood. kscl.co.in Personal protective equipment (PPE) is mandatory and includes chemical-resistant gloves, protective clothing, and appropriate eye and face protection, such as chemical safety goggles and a face shield. fishersci.com If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used. fishersci.com
Containers should be kept tightly closed and stored in a dry, cool, and well-ventilated area designated for corrosive materials. thermofisher.comfishersci.com Storage should be separate from incompatible substances like water, bases, and alcohols. fishersci.com
Emergency Procedures:
Spills: In case of a spill, all ignition sources must be eliminated. nih.gov The spill should be contained and absorbed with an inert material like sand or vermiculite. fishersci.comapolloscientific.co.uk Water should not be used for cleanup. nj.gov
First Aid: In the event of skin contact, contaminated clothing must be removed immediately, and the affected area rinsed with plenty of water. thermofisher.com For eye contact, rinse cautiously with water for at least 15 minutes. thermofisher.comfishersci.com If inhaled, the individual should be moved to fresh air. fishersci.com If swallowed, the mouth should be rinsed, but vomiting must not be induced. thermofisher.com In all cases of exposure, immediate medical attention is necessary. thermofisher.comfishersci.com
| Safety Aspect | Guideline | Reference |
|---|---|---|
| GHS Hazard Statements | H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life). | thermofisher.com |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant gloves, protective clothing, respirator (if needed). | fishersci.comapolloscientific.co.uk |
| Handling | Use only in a chemical fume hood. Avoid breathing vapors. Avoid contact with skin, eyes, and clothing. Keep away from heat and ignition sources. | thermofisher.comfishersci.com |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials (water, bases, alcohols). | thermofisher.comfishersci.com |
| In case of Fire | Use dry chemical, CO₂, or alcohol-resistant foam. DO NOT USE WATER. | nj.gov |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately. | thermofisher.comfishersci.com |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately. | thermofisher.com |
Future Research Directions and Unexplored Avenues for Dichloroacetyl Chloride
Development of More Sustainable and Efficient Synthetic Routes
The traditional industrial synthesis of dichloroacetyl chloride often involves processes such as the oxidation of 1,1,2-trichloroethane (B165190) or the hydrolysis of pentachloroethane (B166500). wikipedia.org Another common method is the oxidation of trichloroethylene (B50587), which can be carried out using various catalysts and conditions. chemicalbook.comhangdachem.com While effective, these routes can present environmental and efficiency challenges, such as the use of harsh reagents, formation of byproducts like phosgene (B1210022), and high energy consumption. google.comgoogle.com Future research is geared towards developing synthetic pathways that align with the principles of green chemistry.
Key areas for future investigation include:
Valorization of Waste Streams: Research into using chlorinated byproducts from other industrial processes as starting materials for this compound synthesis could turn waste into a valuable resource. This approach is analogous to recent sustainable methods developed for related compounds, such as synthesizing chloroacetyl chloride derivatives from the mother liquor of monochloroacetic acid production. nuv.ac.in
Solvent-Free and Aqueous Synthesis: Exploring solvent-free reaction conditions, potentially using microwave irradiation, could significantly reduce the environmental footprint by eliminating the need for volatile organic solvents. researchgate.net Furthermore, developing synthetic routes that can be performed in aqueous media under neutral, metal-free conditions represents a major goal for green synthesis. tandfonline.com
Photocatalysis and Electrocatalysis: The use of light (photocatalysis) or electricity (electrocatalysis) to drive the synthesis offers the potential for highly efficient and controlled reactions under mild conditions, reducing energy inputs and improving product selectivity. Photocatalytic air oxidation processes have already seen success in industrial production abroad, yielding high-purity products. hangdachem.com
| Synthetic Route | Typical Reagents/Conditions | Sustainability Concerns | Future Research Focus |
|---|---|---|---|
| Oxidation of Trichloroethylene | Oxygen, catalysts (e.g., azo compounds, tributylboron), high temperature and pressure. chemicalbook.com | High energy consumption, potential for hazardous byproducts (e.g., phosgene), use of organic solvents. google.comgoogle.com | Development of highly selective, low-temperature photocatalytic or electrocatalytic oxidation processes. |
| Reaction of Dichloroacetic Acid | Chlorosulfonic acid. chemicalbook.com | Use of a highly corrosive and hazardous reagent. | Investigation of alternative, less hazardous chlorinating agents and catalytic systems. |
| Carboxylation of Chloroform (B151607) | Carbon dioxide. wikipedia.org | Requires specific catalysts and conditions; efficiency can be a challenge. | Design of more efficient catalysts for direct carboxylation to improve yield and reduce energy costs. |
| Green Chemistry Routes (Proposed) | Waste streams, water as a solvent, photocatalysis, solvent-free conditions. nuv.ac.inresearchgate.nettandfonline.com | Currently in early stages of research; catalyst stability and separation can be issues. | Screening for robust catalysts, optimizing reaction conditions for aqueous/solvent-free media, and scaling up processes. |
Exploration of Novel Catalytic Systems for Transformations
This compound is a valuable bifunctional reagent used in various chemical transformations, most notably acylation reactions. wikipedia.org Traditionally, these reactions often rely on stoichiometric amounts of Lewis acids like aluminum chloride, which can be difficult to handle and generate significant waste. The future of catalysis in this area lies in the development of more efficient, selective, and reusable catalytic systems.
Promising research directions include:
Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages in terms of easy separation from the reaction mixture, reusability, and reduced waste. Research on using Fe-modified montmorillonite (B579905) K10 clay for the chloroacetylation of arenes has shown good yields and selectivity, providing a pathway away from traditional homogeneous catalysts. Future work could explore other solid acids, such as zeolites and sulfated zirconia, to optimize activity and substrate scope.
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. For instance, the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been successfully used to facilitate the one-pot synthesis of amides from aryl amines and chloroacetyl chloride with high yields at room temperature. sphinxsai.com Further exploration of different organocatalysts could lead to new, metal-free transformations of this compound.
Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity under mild conditions. While currently underexplored for this compound, future research could investigate the potential of enzymes like lipases or proteases to catalyze specific transformations, such as enantioselective acylations, to produce high-value chiral compounds.
| Transformation Type | Traditional Catalyst | Novel Catalyst System | Key Advantages of Novel System |
|---|---|---|---|
| Friedel-Crafts Acylation | Aluminum chloride (AlCl3). | Fe-modified montmorillonite K10 clay. | Heterogeneous, reusable, milder reaction conditions, reduced waste. |
| Amide Synthesis | Often requires a base like triethylamine (B128534) or pyridine. sphinxsai.com | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.com | High efficiency, mild room-temperature conditions, metal-free. |
| Cyclization Reactions | Various, often requiring harsh conditions. | Microwave-assisted synthesis on solid supports (e.g., K2CO3). researchgate.net | Rapid reaction times, improved yields, energy efficiency, greener conditions. |
Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches
A deep understanding of reaction mechanisms is fundamental to optimizing existing processes and discovering new reactions. For this compound, many of its reaction pathways are not fully elucidated. Future research will benefit from an integrated approach that combines advanced experimental techniques with high-level computational modeling.
Key areas for investigation are:
Decomposition Pathways: While a theoretical study on the thermal decomposition of this compound has identified several potential pathways and transition states using computational methods, experimental validation is lacking. researchgate.net Future work should aim to combine these computational predictions with experimental studies, such as pyrolysis-gas chromatography-mass spectrometry, to confirm the dominant degradation mechanisms.
Catalytic Mechanisms: The precise role of novel catalysts in transformations involving this compound requires further study. For example, the proposed mechanism for DBU-catalyzed amidation involves activation of the carbonyl group, but further work is needed for confirmation. sphinxsai.com Integrated kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, coupled with Density Functional Theory (DFT) calculations, can provide a detailed picture of the catalytic cycle.
Formation Mechanisms: this compound is a key intermediate in certain chlorination reactions, such as the synthesis of monochloroacetic acid. lew.ro Advanced mechanistic studies can further clarify the role of acid-catalyzed enolization and other competing pathways, leading to better control over product distribution and suppression of unwanted byproducts.
Applications in Emerging Fields (e.g., Nanoscience, Green Chemistry)
While this compound is an established intermediate for pharmaceuticals and herbicides, its potential in emerging scientific fields remains largely unexplored. wikipedia.org Its bifunctional nature makes it an attractive building block for advanced materials and sustainable chemical processes.
Green Chemistry: The principles of green chemistry offer a broad scope for the novel application of this compound. It has been used in the green synthesis of benzothiazoles in water under microwave irradiation and for the efficient chloroacetylation of anilines under neutral, metal-free conditions. researchgate.nettandfonline.com Future research could focus on its use as a monomer for the synthesis of functional or biodegradable polymers, or as a key component in multicomponent reactions to build molecular complexity in a single, atom-economical step.
Nanoscience: In nanoscience, surface functionalization is key to tuning the properties of nanoparticles for specific applications. This compound is an ideal candidate for modifying nanoparticle surfaces. The acyl chloride group can react with hydroxyl or amine groups on the surface of nanomaterials (e.g., silica (B1680970) or metal oxide nanoparticles), while the dichloro-methyl group provides a reactive site for further modification. This could be used to:
Covalently link bioactive molecules to nanoparticles for targeted drug delivery systems.
Anchor catalytic species onto a nanoparticle support to create highly active and recyclable nanocatalysts.
Develop new sensor technologies by attaching indicator molecules to nanoparticle surfaces.
| Emerging Field | Potential Application | Role of this compound | Unexplored Research Avenue |
|---|---|---|---|
| Green Chemistry | Synthesis of functional polymers. | Acts as a bifunctional monomer or cross-linking agent. | Investigation of polymerization reactions to create novel biodegradable or stimuli-responsive materials. |
| Nanoscience | Surface functionalization of nanoparticles. | Serves as a molecular linker to attach other functional groups. | Development of this compound-modified magnetic nanoparticles for targeted therapeutic delivery or environmental remediation. |
| Materials Science | Creation of novel metal-organic frameworks (MOFs). | A precursor to the dichloroacetate (B87207) ligand. | Synthesis and characterization of new MOFs incorporating the dichloroacetate ligand for gas storage or separation applications. |
Deeper Understanding of Biological Interactions and Therapeutic Potential
The biological activity of this compound is primarily associated with its derivatives rather than the compound itself, which is highly reactive. Its hydrolysis product, dichloroacetic acid (DCA), is an investigational drug that has been studied for its potential in treating lactic acidosis and various cancers by inhibiting the enzyme pyruvate (B1213749) dehydrogenase kinase. nih.gov
Future research should focus on leveraging this compound as a versatile chemical scaffold for the synthesis of new therapeutic agents.
Synthesis of Novel Drug Candidates: this compound is a key precursor for synthesizing dichloroacetamides and other derivatives that have shown potential as anti-tumor and anti-inflammatory agents. uran.uaresearchgate.net A systematic approach, involving the creation of large libraries of these derivatives and high-throughput screening, could lead to the discovery of new lead compounds.
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the chemical structure of dichloroacetyl derivatives relates to their biological activity is crucial. Integrated computational and experimental SAR studies can guide the rational design of more potent and selective drug candidates with improved pharmacological profiles.
Pro-drug Development: The reactivity of the dichloroacetyl group could be exploited to design pro-drugs that release an active therapeutic agent under specific physiological conditions. This approach could improve drug targeting and reduce systemic side effects. Research on related chloroacetyl chloride derivatives has already shown promise in creating pro-drugs with extended half-lives. chemicalbook.com
Comprehensive Environmental Impact Assessment and Remediation Strategies
The widespread use of this compound necessitates a thorough understanding of its environmental fate and the development of effective remediation strategies. Upon release into the environment, it readily hydrolyzes to form dichloroacetic acid (DCA) and hydrochloric acid. noaa.gov Therefore, its environmental impact is intrinsically linked to that of DCA, a persistent and potentially harmful compound. rsc.org
Future research in this area should be comprehensive and proactive:
Life Cycle Assessment: A full life cycle assessment of this compound is needed. This would involve evaluating the environmental impact of its production, use, and disposal, including its atmospheric fate, persistence in soil and water, and potential for bioaccumulation.
Advanced Monitoring Techniques: The development of sensitive and selective sensors for the in-situ, real-time detection of this compound and its degradation product, DCA, in environmental matrices is crucial for effective monitoring and risk assessment.
Novel Remediation Technologies: Current remediation strategies for chlorinated solvents, such as advanced oxidation processes and the use of nanoscale zero-valent iron (nZVI), show promise. mdpi.com Future research should specifically test and optimize these technologies for the degradation of DCA resulting from this compound contamination. Investigating bioremediation strategies using microorganisms capable of dechlorinating DCA is another critical and sustainable avenue to explore.
| Research Area | Key Question | Proposed Approach/Strategy | Rationale |
|---|---|---|---|
| Environmental Fate | What are the primary degradation pathways and persistence of this compound's hydrolysis products in various ecosystems? | Conducting microcosm studies with soil and water samples; atmospheric modeling. | To accurately predict environmental concentrations and potential long-term impacts. rsc.org |
| Ecotoxicology | What are the chronic, low-dose effects of dichloroacetic acid on non-target aquatic and terrestrial organisms? | Long-term exposure studies on representative species (e.g., algae, daphnia, fish). | To establish safe environmental limits and understand ecosystem-level risks. |
| Remediation | Can advanced oxidation processes (AOPs) or bioremediation effectively mineralize dichloroacetic acid in contaminated groundwater? | Bench-scale and pilot-scale testing of AOPs (e.g., UV/H2O2) and isolation/enrichment of DCA-degrading microbial consortia. mdpi.com | To develop efficient and sustainable technologies for cleaning up contaminated sites. |
Q & A
Basic: What safety protocols should be followed when handling DCAC spills in laboratory settings?
DCAC is highly corrosive and reactive. Immediate steps include evacuation of unprotected personnel, elimination of ignition sources, and containment using dry agents like lime or soda ash. Avoid water due to rapid hydrolysis, which releases toxic gases. Post-cleanup ventilation is critical. Training under OSHA 1910.120(q) is mandatory for personnel involved in spill management .
Basic: How can researchers quantify trace impurities like DCAC in chloroacetyl chloride samples?
A pre-column derivatization UPLC-MS/MS method is effective. Derivatize DCAC with a suitable reagent (e.g., hydroxylamine), then analyze using a C18 column and tandem mass spectrometry. The method achieves a detection limit of 2 ng/mL for DCAC, with linearity (R² ≥ 0.9986) between 5–500 ng/mL. Validation includes testing accuracy (92.5–108.7%) and precision (0.9–3.8% RSD) .
Basic: What are the established toxicity thresholds for acute DCAC exposure?
Acute Exposure Guideline Levels (AEGLs) provide critical thresholds:
Advanced: How are animal-derived toxicity data extrapolated to human exposure limits?
A tiered approach is used:
Key Study Selection : Prioritize rodent LC₅₀ data (e.g., 1000 ppm CAC over 4 hours caused 50% mortality in rats ).
Temporal Scaling : Apply n=3 for <1 hour and n=1 for >1 hour exposures to adjust concentration-time relationships .
Uncertainty Factors : Apply UF=10 (3 for interspecies variability, 3 for intraspecies differences). This accounts for respiratory lesion severity and steep dose-response curves in animals .
Advanced: What experimental conditions influence DCAC’s hydrolysis stability?
DCAC hydrolyzes rapidly in water (t₁/₂ = 0.0023 seconds at 25°C). In acetone-water mixtures (89.1:10.9 at -20°C), stability increases (t₁/₂ = 0.2 seconds). Solvent polarity and temperature are critical: anhydrous conditions (e.g., ether) and low temperatures (−20°C) minimize decomposition during synthesis .
Advanced: How can byproduct formation (e.g., dichloroacetic acid) be minimized in DCAC-mediated reactions?
DCAC reacts with acetic acid to form dichloroacetic acid (DCA) via chloroacetyl chloride intermediates. Mitigation strategies include:
- Catalyst Optimization : Use acetyl chloride to suppress DCA formation via competitive chlorination.
- Reaction Quenching : Rapid neutralization of DCAC post-reaction reduces hydrolysis and DCA yield .
Advanced: What methodologies optimize DCAC’s reactivity in synthesizing agrochemical intermediates?
DCAC’s acylation efficiency is leveraged in synthesizing insecticides (e.g., tetrachlorovinphos) and herbicides (e.g., flurochloridon). Key steps:
- Temperature Control : Maintain 0–5°C during nucleophilic substitution to prevent thermal decomposition.
- Solvent Selection : Use anhydrous dichloromethane or THF to avoid hydrolysis.
- Stoichiometry : Excess DCAC (1.2–1.5 equivalents) ensures complete substrate conversion .
Advanced: What mechanisms underlie DCAC’s hepatotoxicity and autoimmune effects?
In murine models, DCAC metabolizes from trichloroethylene (TCE) and induces liver toxicity via oxidative stress markers (e.g., elevated ALT/AST). Transcriptomic analysis reveals upregulation of Cyp2e1 and immune-related genes (e.g., Il-6, Tnf-α). Autoantibodies (anti-nuclear, anti-ssDNA) correlate with DCAC-specific IgG, suggesting haptenization of cellular proteins .
Basic: What storage conditions preserve DCAC’s stability?
Store DCAC in sealed, corrosion-resistant containers (e.g., glass or PTFE-lined) under inert gas (N₂/Ar). Ambient temperature (20–25°C) is acceptable, but prolonged storage >6 months requires refrigeration (2–8°C) to inhibit decomposition. Monitor for discoloration (yellowing indicates degradation) .
Advanced: How does DCAC form in situ during metabolic studies of chlorinated solvents?
DCAC arises via cytochrome P450-mediated oxidation of TCE in hepatic microsomes. Quantify using GC-MS headspace analysis with deuterated internal standards. In vitro models (e.g., rat hepatocytes) show dose-dependent DCAC adducts with glutathione, validating its role in TCE-induced toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
